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  • Product: 2-Bromo-3-chloro-5-fluorophenol
  • CAS: 1805518-65-3

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-Bromo-3-chloro-5-fluorophenol in Polar Organic Solvents

An In-Depth Technical Guide for Formulation and Synthetic Chemistry As a Senior Application Scientist in early-stage drug development and materials synthesis, I frequently encounter the challenge of optimizing solvation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Formulation and Synthetic Chemistry

As a Senior Application Scientist in early-stage drug development and materials synthesis, I frequently encounter the challenge of optimizing solvation parameters for highly functionalized halogenated intermediates. 2-Bromo-3-chloro-5-fluorophenol (CAS: 1805518-65-3) is a prime example of a complex polyhalogenated aromatic compound. It is increasingly utilized as a critical building block in the synthesis of advanced therapeutics, such as alpha-4-beta-7 integrin inhibitors [1].

Understanding its solubility profile in polar organic solvents is not merely a matter of finding a liquid that dissolves a solid; it requires a deep mechanistic understanding of molecular thermodynamics, inductive effects, and solvent-solute interactions. This whitepaper provides a comprehensive analysis of the solubility behavior of 2-Bromo-3-chloro-5-fluorophenol, backed by foundational physical chemistry and self-validating experimental protocols.

Mechanistic Causality: The Thermodynamics of Solvation

To predict and manipulate the solubility of 2-Bromo-3-chloro-5-fluorophenol, we must first analyze its structural electronics. The molecule features a phenolic hydroxyl (-OH) group bound to a benzene ring that is heavily substituted with three distinct halogens: fluorine, chlorine, and bromine.

The Inductive Effect and Hydrogen Bonding

Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This withdrawal pulls electron density away from the oxygen atom of the hydroxyl group, significantly polarizing the O-H bond. Consequently, the acidic proton becomes highly labile (lowering the pKa compared to unsubstituted phenol) [2].

When introduced to polar organic solvents , this structural nuance dictates the solvation pathway:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent molecules act as both hydrogen-bond donors and acceptors. They form a robust solvation shell around the highly polarized -OH group of the phenol, while the hydrophobic halogenated ring is stabilized by dispersion forces [3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors. Because the phenolic proton of 2-Bromo-3-chloro-5-fluorophenol is highly acidic due to the halogen substituents, it forms exceptionally strong hydrogen bonds with the oxygen of DMSO or the carbonyl oxygen of DMF. This results in massive thermodynamic stabilization and, consequently, near-infinite solubility.

G Phenol 2-Bromo-3-chloro-5-fluorophenol (Crystalline Solid) Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Phenol->Protic Addition Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Phenol->Aprotic Addition HB_Network H-Bond Donor/Acceptor Network Moderate to High Solvation Protic->HB_Network Lattice Disruption Ion_Dipole Strong H-Bond Acceptor & Dipole Maximum Solvation Aprotic->Ion_Dipole Lattice Disruption Solvated Thermodynamically Stable Solvated State HB_Network->Solvated ΔG < 0 Ion_Dipole->Solvated ΔG << 0

Fig 1: Thermodynamic solvation pathways of polyhalogenated phenols in polar organic solvents.

Quantitative Solubility Profile

Based on thermodynamic modeling of structural analogues (such as 2,4,6-tribromophenol) and the universal quasi-chemical activity coefficient (UNIQUAC) models for phenolic compounds in organic solvents [4], the following table outlines the projected solubility parameters for 2-Bromo-3-chloro-5-fluorophenol at standard ambient temperature (25°C).

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96> 500 (Freely Soluble)Strong H-bond acceptor; high polarity stabilizes the halogenated ring.
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82> 450 (Freely Soluble)Strong H-bond acceptor; excellent solvation of aromatic systems.
Methanol (MeOH) Polar Protic32.71.70~ 200 - 300 (Soluble)H-bond donor/acceptor; moderate dispersion force stabilization.
Acetonitrile (MeCN) Polar Aprotic37.53.92~ 150 - 200 (Soluble)Dipole-dipole interactions; weaker H-bond acceptor than DMSO.
Ethanol (EtOH) Polar Protic24.51.69~ 100 - 150 (Soluble)H-bond network; slightly limited by lower dielectric constant vs MeOH.

Note: As an application scientist, I always advise that while DMSO offers the highest solubility, its high boiling point (189°C) makes solvent removal difficult during isolation steps. For synthetic workflows requiring lyophilization or evaporation, Methanol or Acetonitrile are often the more pragmatic choices despite lower absolute solubility.

Self-Validating Experimental Protocol: Modified Shake-Flask Method

To empirically determine the exact solubility of 2-Bromo-3-chloro-5-fluorophenol for your specific formulation, you must generate self-validating data. The gold standard is the Shake-Flask Method , originally codified in OECD Test Guideline 105 for water [5], but highly adaptable for organic solvents.

Why this specific protocol? (Expert Insight)

Many standard protocols suggest filtering the saturated solution before analysis. However, polyhalogenated aromatics have a notorious tendency to adsorb onto standard PTFE or nitrocellulose syringe filters, artificially lowering the quantified solubility. Therefore, this protocol mandates temperature-controlled centrifugation over filtration to ensure phase separation without matrix loss. Furthermore, the protocol features a built-in time-course validation to ensure true thermodynamic equilibrium is reached, rather than a kinetic metastable state.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Weigh approximately 500 mg of 2-Bromo-3-chloro-5-fluorophenol into a 10 mL amber glass vial (amber glass is used to prevent potential UV-induced photodehalogenation).

  • Add 1.0 mL of the target polar organic solvent (e.g., HPLC-grade Methanol).

  • Add a PTFE-coated magnetic stir bar, seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

Phase 2: Equilibration (The Self-Validating Step) 4. Place the vial in a thermostatic water bath or incubator set precisely to 25.0 ± 0.1 °C. 5. Agitate at 300 RPM. 6. Validation Checkpoint: Withdraw 50 µL aliquots at 24 hours, 48 hours, and 72 hours .

Phase 3: Phase Separation 7. Transfer each withdrawn aliquot into a microcentrifuge tube. 8. Centrifuge at 15,000 x g for 15 minutes at exactly 25°C to pellet any undissolved micro-crystals. (Do not use a refrigerated centrifuge, as a drop in temperature will cause immediate precipitation).

Phase 4: Quantification (HPLC-UV) 9. Carefully aspirate the supernatant, dilute it 1:1000 in the mobile phase to bring the concentration within the linear dynamic range of the detector. 10. Analyze via HPLC-UV (Detection wavelength ~280-285 nm, capitalizing on the strong UV absorbance of the halogenated aromatic ring). 11. Data Validation: True solubility is confirmed only when the quantified concentration difference between the 48-hour and 72-hour samples is ≤ 2% . If the variance is higher, continue equilibration.

G N1 1. Saturation (Excess Solute + Solvent) N2 2. Isothermal Agitation (25°C, 300 RPM) N1->N2 N3 3. Time-Course Sampling (24h, 48h, 72h) N2->N3 N4 4. Centrifugation (15,000 x g, No Filters) N3->N4 N5 5. HPLC-UV Analysis (Variance ≤ 2%) N4->N5

Fig 2: Self-validating Shake-Flask workflow optimized for halogenated phenols in organic solvents.

Conclusion

The solubility of 2-Bromo-3-chloro-5-fluorophenol in polar organic solvents is driven by the intense electronegativity of its halogen substituents, which highly polarizes the phenolic hydroxyl group. This makes it exceptionally soluble in strong hydrogen-bond accepting solvents like DMSO and DMF, and highly soluble in protic networks like Methanol. By utilizing a modified, centrifugation-based Shake-Flask method with time-course validation, researchers can accurately map its solubility limits without the risk of filter-adsorption artifacts, ensuring robust data for downstream synthetic and pharmaceutical applications.

References

  • Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Source: Google Patents URL
  • Title: Acid-Base Reactions in Organic Solvents.
  • Source: University of Calgary (ucalgary.ca)
  • Source: Taylor & Francis (tandfonline.com)
  • Title: Test No.
Exploratory

Polyhalogenated Phenols: Molecular Toxicity, Environmental Fate, and Remediation Strategies

Executive Summary Polyhalogenated phenols (PHPs), including pentachlorophenol (PCP) and 2,4,6-tribromophenol (TBP), represent a critical class of persistent organic pollutants (POPs). Historically utilized as broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyhalogenated phenols (PHPs), including pentachlorophenol (PCP) and 2,4,6-tribromophenol (TBP), represent a critical class of persistent organic pollutants (POPs). Historically utilized as broad-spectrum biocides, wood preservatives, and reactive flame retardants, their environmental persistence and complex toxicological profiles pose significant challenges to ecological and human health. This technical guide synthesizes the molecular mechanisms driving PHP toxicity—specifically metal-independent genotoxicity and apoptotic signaling—alongside field-proven bioremediation workflows and their biogeochemical degradation pathways.

Molecular Mechanisms of PHP Toxicity

The toxicity of PHPs is rarely mediated by the parent compound alone; rather, it is driven by complex hepatic metabolism and subsequent reactive intermediate formation.

Metabolic Activation and Metal-Independent ROS Generation

Upon absorption through the gastrointestinal tract or dermal exposure, PHPs are distributed primarily to the liver and kidneys1[1]. In the liver, compounds like PCP undergo oxidative dechlorination to form polyhalogenated quinones, such as tetrachloro-1,4-benzoquinone (TCBQ) 2[2].

Traditionally, hydroxyl radical (HO•) generation in biological systems is attributed to transition metal-catalyzed Fenton reactions. However, polyhalogenated quinones exhibit a novel, metal-independent genotoxicity. TCBQ reacts directly with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive HO• radicals and chemiluminescence, bypassing the need for iron or copper3[3].

Protein Modification and Kinase Inhibition

Beyond oxidative stress, polyhalogenated quinones exert toxicity via rapid covalent binding. TCBQ and its fluorinated analogs exceptionally and facilely modify the phenolic hydroxyl group of tyrosine residues under physiological conditions 4[4]. This nucleophilic substitution blocks kinase-catalyzed tyrosine phosphorylation, disrupting critical intracellular signaling cascades and leading to severe cellular dysfunction.

Apoptotic Signaling Cascades

Acute exposure to PHPs triggers defined apoptotic pathways. In rat cerebellar granule neurons, micromolar concentrations of PCP induce the transcriptional activity of the p53 gene and increase its activation via phosphorylation5[5]. This p53 activation downregulates sirtuin 1 and initiates the classical apoptosis pathway, marked by the upregulation of caspase 3, caspase 8, and genes related to glutathione metabolism.

ToxicityPathway PCP Polyhalogenated Phenols (e.g., PCP, TBP) Metabolism Hepatic Metabolism (Oxidative Dehalogenation) PCP->Metabolism p53 p53 Activation & Caspase Cascade PCP->p53 Acute Exposure Quinone Halogenated Quinones (e.g., TCBQ) Metabolism->Quinone ROS Metal-Independent Hydroxyl Radicals (HO•) Quinone->ROS + H2O2 Protein Tyrosine Modification & Kinase Inhibition Quinone->Protein Covalent Binding ROS->p53 DNA Damage Protein->p53 Apoptosis Cellular Apoptosis (Genotoxicity) p53->Apoptosis

Fig 1. Mechanistic pathway of PHP-induced genotoxicity and apoptosis.

Environmental Impact and Biogeochemical Fate

The environmental persistence of PHPs is dictated by their degree of halogenation. Highly halogenated phenols resist natural biodegradation and tend to accumulate in water/sediment interfaces.

Persistence and Combustion Byproducts

TBP is the most widely produced brominated phenol, serving both as a flame retardant and as a degradation product of larger brominated polymers. It is ubiquitously found in aquatic matrices and house dust 6[6]. Furthermore, during incomplete combustion, halogenated phenols act as direct precursors to polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). This occurs via the formation of phenoxy and phenyl radicals through hydrogen or halogen abstraction 7[7].

Microbial Degradation and Bioaugmentation

Despite their recalcitrance, specialized microbial communities can mineralize PHPs. For instance, Achromobacter xylosoxidans has been isolated from fractured chalk aquifers and demonstrated the ability to degrade TBP when oxygen and nutrient-delivery pathways are secured 8[8]. Similarly, bioaugmentation with Bacillus sp. GZT in river sediments significantly enhances TBP biodegradation, provided that co-substrates (electron donors) like sodium lactate or glucose are supplied 6[6].

Bioremediation Matrix Contaminated Matrix (Water/Sediment) Bioaug Bioaugmentation (Bacillus sp. GZT) Matrix->Bioaug Donor Electron Donors (Sodium Lactate) Bioaug->Donor Nutrient Supplement Dehal Reductive Dehalogenation Donor->Dehal Val Validation (HPLC & Br- Release) Dehal->Val Remediation Successful Remediation (Reduced Half-life) Val->Remediation Stoichiometric Match

Fig 2. Experimental workflow for TBP bioaugmentation and degradation.

Quantitative Data: Toxicity and Degradation Kinetics

The following table summarizes the comparative kinetics and toxicological targets of key polyhalogenated phenols and their metabolites based on recent literature.

CompoundPrimary ApplicationPrimary Toxicological MechanismEnvironmental Half-LifeKey Degradative Pathway
Pentachlorophenol (PCP) Wood Preservative, Pesticidep53-mediated apoptosis; Metal-independent ROSModerate (Aerobic)Hepatic oxidative dechlorination
2,4,6-Tribromophenol (TBP) Flame Retardant IntermediateEndocrine disruption; Tyrosine kinase inhibition~53 days (with lactate)Microbial reductive debromination
Tetrachloro-1,4-benzoquinone (TCBQ) Toxic Metabolite of PCPCovalent binding to thiols/tyrosine; GenotoxicityHighly Reactive (Minutes)Detoxified by hydroxamic acids

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data in PHP research, experimental designs must embed internal controls that validate the mechanistic causality of the observed phenomena.

Protocol A: In Vitro Assessment of Metal-Independent Hydroxyl Radical Production

This protocol validates that polyhalogenated quinones generate HO• without the classic transition metal-catalyzed Fenton reaction.

  • Buffer Purification & Chelation: Prepare a 50 mM phosphate buffer (pH 7.4) and treat it with Chelex-100 resin. Supplement the buffer with 1 mM DTPA (Diethylenetriaminepentaacetic acid).

    • Causality/Self-Validation: Trace iron or copper in standard laboratory buffers can trigger false-positive Fenton reactions. By aggressively chelating metals with DTPA, any subsequent ROS generation is definitively proven to be an organic, metal-independent mechanism.

  • Reaction Initiation: In a dark, temperature-controlled environment (37°C), combine 100 µM TCBQ with 1 mM H₂O₂ in the purified buffer.

    • Causality: TCBQ acts as the organic catalyst, while H₂O₂ serves as the substrate for radical generation.

  • EPR Spin Trapping: Immediately add 50 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide) to the reaction mixture and transfer to an Electron Paramagnetic Resonance (EPR) spectrometer.

    • Causality/Self-Validation: HO• radicals have a nanosecond half-life, making direct detection impossible. DMPO traps the radical to form a stable DMPO-OH adduct. The emergence of a strictly 1:2:2:1 EPR spectral signature validates the specific presence of HO•, ruling out other reactive oxygen species.

Protocol B: Bioaugmentation and Monitoring of TBP Degradation

This protocol evaluates the efficacy of specific bacterial strains in mineralizing halogenated pollutants in complex matrices.

  • Microcosm Setup & Controls: Collect river water and sediment. Spike the matrix with 50 mg/L TBP. Prepare a parallel set of identical microcosms and autoclave them at 121°C for 30 minutes.

    • Causality/Self-Validation: The autoclaved control acts as a negative baseline to quantify abiotic losses (e.g., volatilization, irreversible adsorption to sediment). True biodegradation is calculated strictly by subtracting this abiotic loss from the active microcosm data.

  • Bioaugmentation & Co-substrate Addition: Inoculate the active microcosms with Bacillus sp. GZT (10⁶ CFU/mL). Supplement the matrix with 10 mM sodium lactate.

    • Causality: TBP is highly oxidized due to its halogen atoms. Sodium lactate serves as an essential electron donor, driving the microbial reductive debromination process that the bacteria cannot thermodynamically sustain on TBP alone.

  • Stoichiometric Validation via HPLC and IC: Over a 7-week incubation, extract samples weekly. Measure TBP disappearance using High-Performance Liquid Chromatography (HPLC) and quantify the appearance of free bromide ions (Br⁻) using Ion Chromatography (IC).

    • Causality/Self-Validation: Simply measuring the loss of the parent TBP is prone to false positives (e.g., binding to humic acids). Quantifying the release of exactly 3 moles of Br⁻ per mole of TBP degraded provides a closed mass-balance, proving complete microbial dehalogenation rather than mere phase transfer.

References

  • Evaluation of pathways involved in pentachlorophenol-induced apoptosis in rat neurons Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • The microbial degradation of 2,4,6-tribromophenol (TBP) in water/sediments interface Source: Science of the Total Environment / GDUT URL:[Link]

  • Pentachlorophenol - ToxGuide Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

  • The Unexpected and Exceptionally Facile Chemical Modification of the Phenolic Hydroxyl Group of Tyrosine by Polyhalogenated Quinones under Physiological Conditions Source: Chemical Research in Toxicology / ACS Publications URL:[Link]

  • Biodegradation of 2,4,6-Tribromophenol during Transport in Fractured Chalk Source: Environmental Science & Technology / ACS Publications URL:[Link]

  • Unprecedented hydroxyl radical-dependent two-step chemiluminescence production by polyhalogenated quinoid carcinogens and H₂O₂ Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Detoxifying carcinogenic polyhalogenated quinones by hydroxamic acids via an unusual double Lossen rearrangement mechanism Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Framework of the Integrated Approach to Formation Mechanisms of Typical Combustion Byproducts Polyhalogenated Dibenzo-p-dioxins/Dibenzofurans (PXDD/Fs) Source: Environmental Science & Technology / ACS Publications URL:[Link]

Sources

Foundational

The Electronic Architecture of Halogenated Phenols: A Deep Dive into 2-Bromo-3-chloro-5-fluorophenol

Executive Summary In advanced drug discovery and materials science, polyhalogenated phenols serve as critical synthetic building blocks. Specifically, derivatives like 2-bromo-3-chloro-5-fluorophenol have emerged as vita...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug discovery and materials science, polyhalogenated phenols serve as critical synthetic building blocks. Specifically, derivatives like 2-bromo-3-chloro-5-fluorophenol have emerged as vital precursors in the synthesis of complex therapeutics, including α4​β7​ integrin inhibitors[1]. However, manipulating these heavily substituted aromatic rings requires a rigorous understanding of molecular orbital dynamics and substituent effects.

This technical guide explores the complex electronic architecture of 2-bromo-3-chloro-5-fluorophenol. By dissecting the competing inductive (-I) and mesomeric (+M) effects of its halogens, we provide a predictive framework for its physicochemical properties (such as pKa​ ) and its regioselectivity in Electrophilic Aromatic Substitution (EAS) reactions.

The Dichotomy of Halogen Electronic Effects

Halogens present a unique paradox in organic chemistry: they are highly electronegative atoms that withdraw electron density through σ -bonds (Inductive Effect, -I), yet they possess lone pairs capable of donating electron density into an aromatic π -system (Mesomeric Effect, +M)[2][3]. The net electronic state of the phenol ring is dictated by the spatial positioning of these halogens relative to the hydroxyl group.

In 2-bromo-3-chloro-5-fluorophenol, the positioning dictates the dominant forces:

  • The Meta Substituents (C3-Chlorine & C5-Fluorine): Mesomeric electron donation (+M) is strictly position-dependent. Because resonance structures cannot delocalize lone-pair electrons from the meta position to the carbon bearing the hydroxyl group, the +M effect is effectively neutralized[4][5]. Consequently, both the C3-Cl and C5-F atoms act as pure, powerful inductive electron-withdrawing groups (-I)[6][7].

  • The Ortho Substituent (C2-Bromine): Situated adjacent to the hydroxyl group, the C2-Br exerts both a strong -I effect (amplified by proximity) and a competing +M effect. However, for halogens, the inductive withdrawal inherently overpowers the mesomeric donation, rendering the bromine a net deactivating group[3][8].

ElectronicEffects cluster_substituents Substituent Electronic Contributions Phenol 2-Bromo-3-chloro-5-fluorophenol OH C1: -OH Group (+M > -I) Activating Phenol->OH Br C2: -Br Group (-I > +M) Deactivating Phenol->Br Cl C3: -Cl Group (-I > +M) Deactivating Phenol->Cl F C5: -F Group (-I >> +M) Deactivating Phenol->F NetEffect Net Ring Electronic State: Electron-Deficient Core OH->NetEffect Br->NetEffect Cl->NetEffect F->NetEffect EAS Electrophilic Aromatic Substitution Directed to C4 and C6 NetEffect->EAS

Logical mapping of substituent electronic effects in 2-Bromo-3-chloro-5-fluorophenol.

Quantitative Physicochemical Impact: Hammett Analysis & pKa

The acidity of a phenol is inversely proportional to the stability of its conjugate base (the phenoxide anion). Electron-withdrawing groups stabilize this anion by dispersing the negative charge, thereby drastically lowering the pKa​ [2][6].

We can quantify this stabilization using Hammett constants ( σ ), empirical parameters that predict chemical reactivity based on substituent electronic effects[5][9].

Table 1: Hammett Constants and Electronic Contributions
SubstituentPosition Relative to -OHInductive Effect (-I)Mesomeric Effect (+M)Hammett Constant ( σ )Net Impact on Phenoxide Acidity
-Br Ortho (C2)StrongModerate~0.68 ( σortho​ )Strongly Stabilizing (Lowers pKa​ )
-Cl Meta (C3)StrongInactive0.37 ( σmeta​ )Stabilizing (Lowers pKa​ )
-F Meta (C5)Very StrongInactive0.34 ( σmeta​ )Stabilizing (Lowers pKa​ )

Expert Insight: While fluorine is the most electronegative atom, its σmeta​ value (0.34) is slightly lower than that of chlorine (0.37). This counterintuitive phenomenon occurs because the field effect of the highly polarizable larger halogens (Cl, Br) can stabilize the phenoxide anion more effectively in aqueous media than the tightly bound, non-polarizable electron cloud of fluorine[9]. Cumulatively, the massive Σσ value dictates that 2-bromo-3-chloro-5-fluorophenol is highly acidic compared to unsubstituted phenol ( pKa​≈10 ), with an estimated pKa​ in the range of 5.5 to 6.5.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Because the ring is heavily deactivated by the three halogens, EAS reactions require careful optimization[3]. To predict the site of electrophilic attack, we must map the directing effects:

  • The -OH Group: Strongly activating (+M > -I), directing to the ortho (C2, C6) and para (C4) positions.

  • The Halogens: Deactivating, but ortho/para directing[3].

    • C5-F directs to C4 and C6.

    • C3-Cl directs to C2 (blocked by Br), C4, and C6.

The Causality of Regioselectivity: The electronic directing effects mutually reinforce attack at the C4 and C6 positions. However, steric hindrance dictates the kinetic outcome. The C4 position is flanked by the bulky C3-chlorine and the C5-fluorine. Conversely, the C6 position is flanked by the C5-fluorine and the relatively small C1-hydroxyl group. Due to this steric relief, the C6 position is kinetically favored for electrophilic attack.

Experimental Workflow: Regioselective Nitration and Self-Validating Analysis

To leverage this compound in drug development, functionalizing the C6 position via nitration is a standard pathway. The following protocol is designed as a self-validating system, ensuring that the kinetic product is trapped and structurally confirmed without ambiguity.

Workflow Start Starting Material: Phenol Derivative Reaction Electrophilic Attack (NO2+ Generation) Start->Reaction Activation Reagent Prep: HNO3 / H2SO4 Activation->Reaction NO2+ Intermediates Wheland Intermediates (C4 vs C6) Reaction->Intermediates Rate-limiting Quench Quench & Neutralize (Ice-Water Bath) Intermediates->Quench Deprotonation Purification Purification (Chromatography) Quench->Purification Analysis Validation (NMR, LC-MS) Purification->Analysis Regioselectivity

Experimental workflow for the regioselective nitration and self-validating analysis.
Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried flask, prepare a nitrating mixture of concentrated sulfuric acid ( H2​SO4​ ) and nitric acid ( HNO3​ ) at 0°C.

    • Causality: The strong acid protonates HNO3​ , generating the highly electrophilic nitronium ion ( NO2+​ ). Low temperatures are critical to prevent the oxidative cleavage of the phenol ring.

  • Substrate Addition: Dissolve 2-bromo-3-chloro-5-fluorophenol in anhydrous dichloromethane (DCM) and add dropwise to the nitrating mixture.

    • Causality: Dropwise addition maintains strict thermal control. Despite the deactivating halogens, the -OH group makes the ring susceptible to poly-nitration if localized thermal spikes occur.

  • Reaction Monitoring: Stir at 0°C for 2 hours, monitoring via TLC (Hexanes:EtOAc).

    • Causality: The cumulative -I effects of the halogens slow down the EAS rate compared to unsubstituted phenol, necessitating a longer reaction time to ensure complete conversion.

  • Quenching: Pour the mixture over crushed ice and extract with DCM.

    • Causality: Rapid thermal quenching traps the kinetically favored C6-nitrated product and prevents thermodynamic equilibration or degradation.

  • Self-Validating Analysis (NMR Logic): Isolate the product via flash chromatography and analyze via 1D 1H -NMR, 19F -NMR, and 2D NOESY.

    • Causality: The protocol validates itself through spectral logic. If the C6 position is successfully nitrated, the sole remaining aromatic proton is at C4. In the 1H -NMR spectrum, this C4 proton will appear as a distinct doublet due to ortho-coupling with the C5 fluorine ( 3JHF​≈8−10 Hz). Furthermore, the absence of a NOESY cross-peak between the -OH proton and the aromatic proton confirms C6 substitution, as the C4 proton is too spatially distant from the hydroxyl group to exhibit a Nuclear Overhauser Effect.

References

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. Chemistry Steps.
  • The Dichotomy of Halogen Influence: An In-depth Technical Guide to the Electronic Effects of Bromine and Fluorine on the Phenol Ring. Benchchem.
  • Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjug
  • Electronic effect Electronic effects: inductive and mesomeric effects. Univ-Mila.
  • WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN.
  • Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation.
  • Hammett equ
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Downstream Utilization of 2-Bromo-3-chloro-5-fluorophenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction and Strategic Rationale The compound 2-Bromo-3-chloro-5-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Strategic Rationale

The compound 2-Bromo-3-chloro-5-fluorophenol (CAS: 1805518-65-3) is a highly functionalized, polyhalogenated building block critical in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a primary starting material in the development of α4​β7​ integrin antagonists, which are pivotal in treating autoimmune and inflammatory diseases such as inflammatory bowel disease [1].

Synthesizing this specific regiocontrol pattern (a 1,2,3,5-tetrasubstituted benzene ring) via standard electrophilic aromatic substitution (EAS) is notoriously difficult. Direct bromination of 3-chloro-5-fluorophenol typically yields mixtures of isomers due to competing steric hindrance and electronic directing effects. To achieve absolute regiocontrol at the sterically encumbered 2-position (flanked by the hydroxyl and chlorine groups), a Directed ortho-Metalation (DoM) strategy is required [2].

This application note details a robust, self-validating three-step synthetic pathway utilizing DoM, followed by a protocol for its downstream methylation as utilized in integrin inhibitor drug discovery workflows.

Synthetic Pathway Visualization

SynthesisPathway SM 3-Chloro-5-fluorophenol (Starting Material) Step1 Step 1: Protection MOM-Cl, DIPEA, DCM SM->Step1 Intermediate MOM-Protected Phenol Step1->Intermediate Step2 Step 2: DoM & Quench 1. n-BuLi, THF, -78°C 2. CBr4 Intermediate->Step2 Brominated 2-Bromo-MOM-Phenol Step2->Brominated Step3 Step 3: Deprotection HCl, MeOH Brominated->Step3 Product 2-Bromo-3-chloro- 5-fluorophenol Step3->Product

Caption: Three-step Directed ortho-Metalation (DoM) synthesis of 2-Bromo-3-chloro-5-fluorophenol.

Experimental Protocols: Upstream Synthesis

Step 1: Methoxymethyl (MOM) Protection

Mechanistic Causality: The free phenolic -OH proton is acidic and would consume the organolithium reagent in the subsequent step. Converting it to a MOM ether not only protects the hydroxyl group but also acts as a powerful Directing Metalation Group (DMG) that synergizes with the adjacent chlorine atom to direct lithiation exclusively to the 2-position.

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading: Dissolve 3-chloro-5-fluorophenol (10.0 g, 68.2 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (17.8 mL, 102.3 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Protection: Dropwise, add Chloromethyl methyl ether (MOM-Cl) (6.2 mL, 81.8 mmol, 1.2 eq) over 15 minutes. Caution: MOM-Cl is a known carcinogen; perform strictly inside a fume hood.

  • Reaction: Remove the cooling bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-chloro-3-fluoro-5-(methoxymethoxy)benzene.

Step 2: Directed ortho-Metalation (DoM) and Bromination

Mechanistic Causality: The use of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) ensures kinetic deprotonation at the most acidic ring proton (the 2-position, flanked by the inductive withdrawing effects of Cl and the coordinating ability of the MOM oxygen). Carbon tetrabromide ( CBr4​ ) is chosen as the electrophilic bromine source over Br2​ to minimize oxidative side reactions with the electron-rich aromatic ring.

Protocol:

  • Setup: In a flame-dried Schlenk flask under argon, dissolve the MOM-protected intermediate (10.0 g, 52.5 mmol) in anhydrous Tetrahydrofuran (THF, 200 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 23.1 mL, 57.7 mmol, 1.1 eq) via syringe pump over 30 minutes. Maintain stirring at -78 °C for 1.5 hours to ensure complete metalation.

  • Electrophilic Quench: Dissolve CBr4​ (20.9 g, 63.0 mmol, 1.2 eq) in anhydrous THF (50 mL) and add dropwise to the lithiated species. Stir for an additional 2 hours at -78 °C, then allow to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize any residual brominating agents. Extract with Ethyl Acetate (3 x 100 mL). Purify via flash column chromatography (Hexanes/EtOAc) to isolate 2-bromo-1-chloro-5-fluoro-3-(methoxymethoxy)benzene.

Step 3: MOM Deprotection

Protocol:

  • Dissolve the brominated intermediate (10.0 g, 37.1 mmol) in Methanol (100 mL).

  • Add concentrated HCl (37%, 10 mL) dropwise.

  • Heat the mixture to 50 °C for 3 hours until TLC confirms complete consumption of the starting material.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO3​ , and extract with EtOAc.

  • Crystallization from Hexanes yields pure 2-Bromo-3-chloro-5-fluorophenol .

Downstream Application: Synthesis of α4​β7​ Integrin Inhibitor Intermediates

Once synthesized, 2-bromo-3-chloro-5-fluorophenol is frequently utilized as a core scaffold. The following protocol outlines its methylation to form 2-bromo-1-chloro-5-fluoro-3-methoxybenzene (H15) , a validated step in the synthesis of α4​β7​ integrin inhibitors[1].

Protocol:

  • To a stirred solution of 2-bromo-3-chloro-5-fluorophenol (250 mg, 0.887 mmol) in anhydrous N,N-Dimethylformamide (DMF, 1.5 mL), add Potassium Carbonate ( K2​CO3​ ) (184 mg, 1.331 mmol, 1.5 eq).

  • Add Iodomethane ( CH3​I ) (0.064 mL, 1.020 mmol, 1.15 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute with water and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate.

Reaction Optimization Data for Downstream Methylation
SolventBaseAlkylating AgentTemp (°C)Time (h)Yield (%)Purity (HPLC)
DMF K2​CO3​ CH3​I 251.092>98%
Acetone K2​CO3​ CH3​I 503.08595%
THF NaH CH3​I 0 to 252.07890%
DMF Cs2​CO3​ CH3​I 251.594>99%

Table 1: Optimization of the methylation of 2-bromo-3-chloro-5-fluorophenol. DMF with carbonate bases provides the optimal balance of kinetics and yield.

References

  • Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Source: Google Patents / World Intellectual Property Organization URL
  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (Snieckus, V.) URL: [Link]

Application

2-Bromo-3-chloro-5-fluorophenol as a precursor in pharmaceutical drug discovery

Application Note: 2-Bromo-3-chloro-5-fluorophenol as a Tri-Halogenated Scaffold in Targeted Drug Discovery Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Medicinal C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-3-chloro-5-fluorophenol as a Tri-Halogenated Scaffold in Targeted Drug Discovery

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical drug discovery, the strategic placement of halogens on aromatic rings is a cornerstone of rational drug design. 2-Bromo-3-chloro-5-fluorophenol (CAS: 1805518-65-3) [1] has emerged as a highly versatile, tri-halogenated building block. Its unique substitution pattern provides medicinal chemists with orthogonal synthetic handles, enabling the rapid construction of complex biaryl scaffolds. Notably, this precursor has been successfully utilized in the synthesis of α4β7 integrin antagonists—a critical class of therapeutics targeted at treating inflammatory bowel disease (IBD) and other autoimmune conditions[2].

This application note details the physicochemical rationale behind this scaffold and provides field-validated protocols for its downstream functionalization.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I emphasize to development teams that a building block is only as useful as the chemoselectivity it affords. 2-Bromo-3-chloro-5-fluorophenol is engineered for orthogonal reactivity. The presence of four distinct functional groups on a single benzene ring allows for sequential, site-specific modifications without the need for excessive protecting group chemistry.

Table 1: Physicochemical Properties and Reactivity Profile of Halogenated Sites

PositionFunctional GroupApprox. C–X Bond Dissociation EnergyPrimary Synthetic Utility in Drug Design
C1 Hydroxyl (-OH)460 kJ/mol (O–H)Nucleophilic center for etherification (SN2); can be converted to a triflate for late-stage coupling.
C2 Bromine (-Br)280 kJ/mol (C–Br)Primary handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
C3 Chlorine (-Cl)397 kJ/mol (C–Cl)Steric tuning element; orthogonal secondary coupling site requiring specialized electron-rich ligands.
C5 Fluorine (-F)485 kJ/mol (C–F)Blocks CYP450-mediated aromatic oxidation; modulates the pKa of the phenol; increases lipophilicity.

Causality Insight: The ~117 kJ/mol energy gap between the C–Br and C–Cl bonds is the thermodynamic key to this molecule's utility. It guarantees that standard Palladium(0) catalysts will undergo oxidative addition exclusively at the C2 position, leaving the chlorine atom intact for either structural purposes or subsequent, more aggressively catalyzed reactions.

Synthetic Workflow: Building α4β7 Integrin Antagonists

In the synthesis of α4β7 integrin inhibitors, the phenolic hydroxyl group is first masked/functionalized via O-alkylation to lock the molecule's electronic properties and prevent catalyst poisoning in subsequent steps[2]. Following etherification, the C2-bromine is leveraged to build the extended biaryl pharmacophore required to interact with the integrin binding pocket.

G A 2-Bromo-3-chloro- 5-fluorophenol B O-Alkylation (SN2 Mechanism) A->B MeI, K2CO3 DMF, RT C 2-Bromo-1-chloro-5-fluoro- 3-methoxybenzene B->C D Suzuki-Miyaura Cross-Coupling C->D Ar-B(OH)2, Pd cat. Base, Heat E Biaryl Scaffold (Advanced Intermediate) D->E F α4β7 Integrin Antagonist E->F Multi-step Synthesis

Synthetic workflow from 2-Bromo-3-chloro-5-fluorophenol to α4β7 integrin antagonists.

(Nomenclature Note: Upon methylation of the C1-hydroxyl, IUPAC naming rules shift priority. The resulting product is formally named 2-bromo-1-chloro-5-fluoro-3-methoxybenzene, though the spatial arrangement of the atoms remains identical[2].)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring the specific in-process controls (IPCs) listed, researchers can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Chemoselective O-Methylation (Etherification)

This procedure details the conversion of 2-bromo-3-chloro-5-fluorophenol to 2-bromo-1-chloro-5-fluoro-3-methoxybenzene, a foundational step in integrin antagonist synthesis[2].

Reagents & Stoichiometry:

  • 2-Bromo-3-chloro-5-fluorophenol: 1.0 eq (250 mg, 1.11 mmol)

  • Potassium Carbonate (K₂CO₃): 1.5 eq (230 mg, 1.66 mmol)

  • Iodomethane (MeI): 1.15 eq (0.08 mL, 1.28 mmol)

  • N,N-Dimethylformamide (DMF): 1.5 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 10 mL reaction vial equipped with a magnetic stir bar with 2-bromo-3-chloro-5-fluorophenol (250 mg) and finely powdered K₂CO₃ (230 mg).

  • Solvation & Deprotonation: Inject anhydrous DMF (1.5 mL) into the vial. Stir the suspension vigorously at room temperature (20–25 °C) for 10 minutes.

    • Causality Insight: K₂CO₃ is chosen specifically because it is a mild inorganic base. It is strong enough to deprotonate the phenol (whose pKa is lowered by the electron-withdrawing halogens) but weak enough to prevent undesired nucleophilic aromatic substitution (SNAr) at the fluorinated C5 position.

  • Alkylation: Add iodomethane (0.08 mL) dropwise via microsyringe.

    • Safety Note: MeI is a volatile alkylating agent; perform this step in a well-ventilated fume hood.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour.

    • Causality Insight: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated and highly nucleophilic. This accelerates the SN2 reaction, making heating unnecessary and actively avoiding over-alkylation side reactions.

  • Self-Validation (In-Process Control): The reaction mixture will transition from a clear solution to a cloudy suspension as KI precipitates. TLC (Hexanes/EtOAc 9:1) will show the complete disappearance of the highly polar phenol spot (low Rf) and the emergence of a non-polar, UV-active product spot (high Rf).

  • Workup: Quench the reaction by adding 5 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methoxy intermediate.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Following methylation, the C2-bromine is targeted for biaryl construction.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-bromo-1-chloro-5-fluoro-3-methoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality Insight: Pd(dppf)Cl₂ is a robust bidentate catalyst that excels in oxidative addition to aryl bromides while resisting the more sterically hindered and electronically deactivated C-Cl bond at C3.

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1). Purge the vessel with Nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation (In-Process Control): LC-MS analysis should indicate a single major product mass corresponding to the cross-coupled biaryl, with no detectable mass indicating double-coupling (which would imply undesired C-Cl activation).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

References

  • Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Source: Google Patents URL

Sources

Method

The Strategic Role of 2-Bromo-3-chloro-5-fluorophenol in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: The Untapped Potential of a Polysubstituted Phenolic Building Block In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles, the strategic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Polysubstituted Phenolic Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles, the strategic selection of starting materials is paramount. 2-Bromo-3-chloro-5-fluorophenol, a uniquely substituted aromatic compound, represents a significant, yet underexplored, platform for the development of advanced herbicides and fungicides. Its distinct arrangement of three different halogen atoms on the phenolic ring offers a powerful tool for fine-tuning the physicochemical and biological properties of target molecules. The introduction of multiple halogens is a well-established strategy in agrochemical design, influencing factors such as metabolic stability, binding affinity to target enzymes, and spectrum of activity.[1][2][3]

This guide provides a comprehensive overview of the potential applications of 2-bromo-3-chloro-5-fluorophenol in agrochemical development. We will delve into the synthetic rationale and provide detailed, field-proven protocols for its derivatization into two major classes of herbicides: phenoxyacetic acids and diphenyl ethers. The causality behind experimental choices will be explained, empowering researchers to adapt and innovate upon these foundational methods.

Chemical Properties and Strategic Advantages

The utility of 2-bromo-3-chloro-5-fluorophenol as a synthetic intermediate is rooted in its chemical properties. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number Not available (isomer of 1805479-11-1)N/A
Molecular Formula C₆H₃BrClFON/A
Molecular Weight 225.44 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
Key Reactive Sites Phenolic hydroxyl group, C-Br bond, C-Cl bond, C-F bondN/A

The strategic arrangement of the bromo, chloro, and fluoro substituents provides several advantages in the design of bioactive molecules:

  • Modulation of Acidity and Reactivity: The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group, facilitating its derivatization.

  • Lipophilicity and Membrane Permeation: The halogen atoms contribute to the lipophilicity of the molecule, which can enhance its ability to penetrate plant cuticles and cell membranes.

  • Metabolic Stability: The carbon-halogen bonds can block sites of oxidative metabolism, potentially increasing the half-life of the resulting agrochemical in the target pest.

  • Fine-Tuning of Biological Activity: The specific combination and position of the halogens can significantly influence the binding of the molecule to its target protein, thereby affecting its herbicidal or fungicidal potency.[4][5]

Application I: Synthesis of a Novel Phenoxyacetic Acid Herbicide

Phenoxyacetic acid herbicides are a well-established class of systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[4][6][7] The biological activity of these compounds is highly dependent on the substitution pattern of the aromatic ring.[5][8] By utilizing 2-bromo-3-chloro-5-fluorophenol, we can create a novel phenoxyacetic acid with a unique halogenation pattern, potentially leading to altered selectivity or efficacy.

Scientific Rationale

The synthesis of phenoxyacetic acids from phenols is typically achieved through a Williamson ether synthesis, where the phenoxide anion reacts with a haloacetic acid or its ester.[6] The increased acidity of the polyhalogenated phenol facilitates the formation of the phenoxide in the presence of a suitable base.

Experimental Protocol

Reaction: Synthesis of (2-bromo-3-chloro-5-fluorophenoxy)acetic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-3-chloro-5-fluorophenol225.442.25 g10.0
Sodium Hydroxide40.000.88 g22.0
Chloroacetic Acid94.501.04 g11.0
Water (deionized)18.0220 mL-
Hydrochloric Acid (conc.)36.46As needed-
Diethyl Ether74.1250 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.25 g (10.0 mmol) of 2-bromo-3-chloro-5-fluorophenol and 0.88 g (22.0 mmol) of sodium hydroxide in 20 mL of deionized water.

  • Heat the mixture to 60-70 °C with stirring until a clear solution is obtained, indicating the formation of the sodium phenoxide salt.

  • In a separate beaker, dissolve 1.04 g (11.0 mmol) of chloroacetic acid in 5 mL of deionized water and carefully neutralize it with a small amount of sodium carbonate until effervescence ceases.

  • Add the sodium chloroacetate solution dropwise to the hot sodium phenoxide solution over 15 minutes.

  • Increase the temperature to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel and acidify to pH 1-2 with concentrated hydrochloric acid. The product should precipitate as a solid.

  • Extract the aqueous mixture with diethyl ether (2 x 25 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-bromo-3-chloro-5-fluorophenoxy)acetic acid.

DOT Diagram: Synthesis of (2-bromo-3-chloro-5-fluorophenoxy)acetic acid

G A 2-Bromo-3-chloro-5-fluorophenol C Sodium 2-bromo-3-chloro-5-fluorophenoxide A->C + 1. B NaOH, H₂O B->C F Reflux G (2-Bromo-3-chloro-5-fluorophenoxy)acetic acid C->G + 3. D Chloroacetic Acid, Na₂CO₃ E Sodium Chloroacetate D->E + 2. E->G F->G H HCl (acidification)

Caption: Synthetic workflow for a novel phenoxyacetic acid herbicide.

Application II: Synthesis of a Prototypical Diphenyl Ether Herbicide

Diphenyl ether herbicides are another crucial class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to rapid phytotoxicity in susceptible plants.[9][10] The synthesis of these compounds often involves the Ullmann condensation or a similar nucleophilic aromatic substitution reaction between a phenol and an activated aryl halide.[11]

Scientific Rationale

The reaction involves the nucleophilic attack of the 2-bromo-3-chloro-5-fluorophenoxide on an activated aryl halide. The choice of the aryl halide partner is critical for the final biological activity of the diphenyl ether. For this protocol, we will use 4-chloro-3-nitro-trifluoromethylbenzene as the coupling partner, a common scaffold in commercial diphenyl ether herbicides. The electron-withdrawing nitro and trifluoromethyl groups activate the aryl chloride towards nucleophilic substitution.

Experimental Protocol

Reaction: Synthesis of 1-bromo-2-chloro-4-(4-chloro-3-nitro-5-(trifluoromethyl)phenoxy)-5-fluorobenzene.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-3-chloro-5-fluorophenol225.442.25 g10.0
Potassium Carbonate (anhydrous)138.212.07 g15.0
4-Chloro-3-nitro-trifluoromethylbenzene225.562.26 g10.0
Dimethylformamide (DMF, anhydrous)73.0930 mL-
Toluene92.1450 mL-

Procedure:

  • To a 100 mL three-necked flask fitted with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add 2.25 g (10.0 mmol) of 2-bromo-3-chloro-5-fluorophenol, 2.07 g (15.0 mmol) of anhydrous potassium carbonate, and 30 mL of anhydrous dimethylformamide (DMF).

  • Heat the mixture to 120-130 °C with stirring under a slow stream of nitrogen for 1 hour to ensure the formation of the potassium phenoxide and removal of any residual water.

  • Cool the mixture to 80-90 °C.

  • Add 2.26 g (10.0 mmol) of 4-chloro-3-nitro-trifluoromethylbenzene to the reaction mixture.

  • Raise the temperature to 140-150 °C and maintain for 8-12 hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the product with toluene (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 2M sodium hydroxide solution (20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diphenyl ether.

DOT Diagram: Synthesis of a Prototypical Diphenyl Ether Herbicide

G A 2-Bromo-3-chloro-5-fluorophenol C Potassium 2-bromo-3-chloro-5-fluorophenoxide A->C + 1. B K₂CO₃, DMF B->C E Heat (140-150°C) F Diphenyl Ether Product C->F + 2. D 4-Chloro-3-nitro-trifluoromethylbenzene D->F E->F Ullmann Condensation G Work-up & Purification F->G 3.

Caption: Synthetic workflow for a novel diphenyl ether herbicide.

Conclusion and Future Outlook

2-Bromo-3-chloro-5-fluorophenol is a promising and versatile building block for the discovery of new agrochemicals. The protocols detailed herein provide a solid foundation for the synthesis of novel phenoxyacetic acid and diphenyl ether herbicides. The unique polyhalogenated structure of this starting material allows for the creation of active ingredients with potentially novel biological properties. Further exploration of this scaffold, including its use in the synthesis of fungicides and insecticides, is highly encouraged. The structure-activity relationships of the resulting compounds will be of significant interest to the agrochemical research community.

References

  • Pawłowska, M., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link][4][5]

  • U.S. Environmental Protection Agency. (1984). Halogenated Phenoxy Acids, Aromatic Ethers, Dibenzofurans and Dibenzo-p-Dioxins: Carcinogenicity and Structure Activity Relationships. EPA/600/X-84/222. [Link]

  • Khmelinskaia, D., et al. (2026). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. International Journal of Molecular Sciences. [Link]

  • Bader, J. (1982). Substituted diphenyl ethers, herbicidal compositions containing them and method of combating weeds.
  • He, M., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. [Link]

  • Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry. [Link]

  • Cardoso, F. S. (2020). Synthesis and phytotoxic activity of esters obtained from phenols and phenoxyacetic acid. UFES Repository. [Link]

  • Wang, M., et al. (2022). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry. [Link]

  • Jeschke, P. (2022). Manufacturing Approaches of New Halogenated Agrochemicals. European Journal of Organic Chemistry. [Link]

  • Jeschke, P. (2021). Manufacturing Approaches of New Halogenated Agrochemicals. ResearchGate. [Link]

  • Jeschke, P. (2025). Manufacturing Approaches of New Halogenated Agrochemicals. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-3-chloro-5-fluorophenol

Introduction: The Strategic Value of 2-Bromo-3-chloro-5-fluorophenol in Synthesis In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 2-Bromo-3-chloro-5-fluorophenol in Synthesis

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.[1] 2-Bromo-3-chloro-5-fluorophenol is a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents—bromine and chlorine—in palladium-catalyzed cross-coupling reactions.

The established reactivity trend for halogens in the oxidative addition step of palladium-catalyzed coupling reactions is I > Br > Cl.[2] This inherent difference allows for the chemoselective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this chemoselectivity in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with 2-Bromo-3-chloro-5-fluorophenol.

Chemoselectivity in the Cross-Coupling of 2-Bromo-3-chloro-5-fluorophenol

The primary consideration when using dihalogenated substrates is achieving selective reaction at one site. For 2-Bromo-3-chloro-5-fluorophenol, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes the former the preferred site for oxidative addition to a Pd(0) catalyst.[3][4] By carefully controlling reaction conditions, one can achieve high yields of the mono-coupled product.

Key factors influencing this selectivity include the choice of palladium catalyst, ligands, base, and solvent. For instance, bulky electron-rich phosphine ligands can promote the desired C-Br bond activation.[5][6]

Part 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[7]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with a boronate species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation R-B(OR)₂ + Base ArPd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Bromo-3-chloro-5-fluorophenol with a generic arylboronic acid. Optimization for specific substrates may be required.

Materials:

  • 2-Bromo-3-chloro-5-fluorophenol (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-3-chloro-5-fluorophenol, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These catalysts are effective for a wide range of Suzuki couplings.
Ligand PPh₃, dppfTriphenylphosphine is a standard, cost-effective ligand. Dppf can be beneficial for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence reaction rate and yield; stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary for less reactive boronic acids.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAqueous solvent mixtures are common and effective for Suzuki reactions.[9]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

Part 2: The Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[10]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[11]

Visualizing the Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask_Prep Flame-dry Schlenk flask Add_Reagents Add 2-Bromo-3-chloro-5-fluorophenol, Pd catalyst, ligand, and base Flask_Prep->Add_Reagents Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Add_Reagents->Inert_Atmosphere Add_Solvent Add degassed solvent Inert_Atmosphere->Add_Solvent Add_Alkene Add alkene Add_Solvent->Add_Alkene Heat_Stir Heat to 80-120 °C and stir Add_Alkene->Heat_Stir Monitor Monitor by TLC/GC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute, wash with water and brine Cool->Extract Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

This protocol is adapted from established procedures for similar substrates and provides a starting point for optimization.[10][12]

Materials:

  • 2-Bromo-3-chloro-5-fluorophenol (1.0 eq)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-3 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (2-6 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., DMF, DMA, NMP)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add 2-Bromo-3-chloro-5-fluorophenol, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling, dilute the mixture with an organic solvent and wash with 1 M HCl (if an amine base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Heck Reaction Conditions
ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂A common and effective precatalyst for Heck reactions.
Ligand PPh₃, P(o-tol)₃Triphenylphosphine is standard; more sterically demanding ligands like tri(o-tolyl)phosphine can sometimes improve yields.
Base Et₃N, K₂CO₃An organic or inorganic base is required to neutralize the HBr generated.[13]
Solvent DMF, DMAHigh-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.
Temperature 100-120 °CHigher temperatures are often necessary to promote the Heck reaction.[14]

Part 3: The Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[15]

Reaction Principle

This reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product.[9]

Visualizing the Sonogashira Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(alkyne)L2 Ar-Pd(II)(C≡CR)L₂ ArPd(II)(Br)L2->ArPd(II)(alkyne)L2 Transmetalation ArPd(II)(alkyne)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)alkyne Cu(I)-C≡CR Cu(I)alkyne->ArPd(II)(Br)L2 To Pd Cycle Terminal_Alkyne H-C≡CR Terminal_Alkyne->Cu(I)alkyne Base, Cu(I)Br Base Base

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 2-Bromo-3-chloro-5-fluorophenol.[16][17]

Materials:

  • 2-Bromo-3-chloro-5-fluorophenol (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) salt (e.g., CuI) (1-5 mol%)

  • Amine Base (e.g., Et₃N, Diisopropylamine) (2.0-3.0 eq, can also be used as solvent)

  • Co-solvent (optional, e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 2-Bromo-3-chloro-5-fluorophenol, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (if any) and the amine base via syringe, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
ParameterRecommended ConditionsRationale
Pd Catalyst PdCl₂(PPh₃)₂A stable and commonly used precatalyst for Sonogashira reactions.
Cu Co-catalyst CuIEssential for the activation of the terminal alkyne.
Base Et₃N, DiisopropylamineActs as both a base and often as a solvent or co-solvent.
Solvent THF, DMF (optional)A co-solvent can be used to improve the solubility of the reagents.
Temperature Room Temperature to 60 °CSonogashira reactions can often be performed under mild thermal conditions.[9]

Conclusion and Future Perspectives

2-Bromo-3-chloro-5-fluorophenol stands as a highly useful synthetic intermediate, offering a pathway to a diverse array of complex molecules through chemoselective palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note for Suzuki-Miyaura, Heck, and Sonogashira couplings provide a robust starting point for researchers. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, chemists can selectively forge new carbon-carbon bonds, paving the way for the discovery of novel pharmaceuticals and advanced materials. Further optimization of ligand and reaction conditions will undoubtedly expand the synthetic utility of this valuable building block.

References

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  • Puleo, T. R., Bone, K. I., & Bandar, J. S. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ChemRxiv. [Link]

  • Fairlamb, I. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9851-9863. [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 11989-12093. [Link]

  • Fairlamb, I. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9851-9863. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2014). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry–A European Journal, 20(44), 14455-14464. [Link]

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Fairlamb, I. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Maseras, F., et al. (2010). Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. Chemistry–A European Journal, 16(24), 7245-7255. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Zhou, X., et al. (2013). Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. Chemical Communications, 49(68), 7653-7655. [Link]

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wan, J. P., et al. (2013). Palladium-catalyzed highly selective ortho-halogenation (I, Br, Cl) of arylnitriles via sp2 C-H bond activation using cyano as directing group. The Journal of Organic Chemistry, 78(6), 2786-2791. [Link]

  • Hartwig, J. F., & Brusoe, A. T. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460-8468. [Link]

  • de la Cruz, P. F., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(20), 4819-4827. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Khan, I., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5556-5571. [Link]

  • Wang, F., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686-2691. [Link]

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  • Khan, I., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(10), 18358-18372. [Link]

  • Hartwig, J. F., et al. (2006). Palladium-Catalyzed α-Arylation of Aldehydes with Bromo- and Chloroarenes Catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. Angewandte Chemie International Edition, 45(35), 5843-5846. [Link]

  • Bode, J. W., et al. (2020). A Common C2‐Symmetric 2,2'‐Biphenol Building Block and its Application in the Synthesis of (+)‐di‐epi‐Gonytolide A. Chemistry–A European Journal, 26(61), 13861-13865. [Link]

  • Britton, H. G. (1960). Process for making fluorophenols. U.S.
  • Yang, D. Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Glorius, F., et al. (2011). Room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl and heteroaryl bromides. Chemical Communications, 47(37), 10404-10406. [Link]

  • Chen, Y. (2025). Research Progress on Palladium-Catalyzed Difluoromethyl Arylation. Hans Publishers. [Link]

  • Stavber, S., & Jereb, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(36), 6296-6302. [Link]

  • Moody, C. J., et al. (2016). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Organic & Biomolecular Chemistry, 14(45), 10633-10639. [Link]

  • Google Patents. (2010). Method for preparing 3-bromo-5-chlorophenol. CN101735023A.
  • Tüzün, B., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7483. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Bromo-3-chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-3-chloro-5-fluorophenol. As a polyhaloge...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-3-chloro-5-fluorophenol. As a polyhalogenated phenol, this substrate presents unique challenges and opportunities in synthetic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. These protocols and the underlying scientific principles are curated to provide both a practical and theoretical framework for researchers.

The Scientific Foundation: Understanding SNAr on a Polyhalogenated Phenol

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, SNAr reactions proceed via a different mechanistic pathway, one that is highly dependent on the electronic properties of the aromatic substrate.[1][2][3]

The Addition-Elimination Mechanism

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[3][4] In the first and typically rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

Activating and Directing Effects of Substituents

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs).[6][7][8][9] These groups serve to decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, EWGs positioned ortho or para to the leaving group can stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction.[1][10]

In the case of 2-Bromo-3-chloro-5-fluorophenol, we must consider the electronic effects of each substituent:

  • Halogens (Br, Cl, F): Halogens exert a dual electronic effect. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which activates the ring towards nucleophilic attack. Conversely, they are electron-donating through resonance (+R) due to their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating in electrophilic aromatic substitution but activating in SNAr.[8] The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive to bond strength but is a consequence of the rate-determining step being the nucleophilic attack rather than the carbon-halogen bond cleavage.[1][3][11]

  • Hydroxyl Group (-OH): The hydroxyl group is a strong resonance electron-donating group (+R) and a moderately inductive electron-withdrawing group (-I). In its neutral form, it is a powerful activating group for electrophilic aromatic substitution. However, for SNAr reactions, the phenolic proton must be removed by a base to form the phenoxide anion (-O⁻). This phenoxide is an even stronger electron-donating group, which would generally deactivate the ring towards nucleophilic attack. The presence of multiple strong EWGs (the halogens) is therefore critical to enable SNAr on this substrate.

Regioselectivity: Predicting the Site of Substitution

The regioselectivity of SNAr on 2-Bromo-3-chloro-5-fluorophenol is a complex interplay of the activating and directing effects of the substituents. The fluorine atom is the most activating leaving group among the halogens for SNAr.[12] Therefore, substitution is most likely to occur at the C-5 position (para to the bromine and meta to the chlorine and hydroxyl group). The bromine at C-2 and chlorine at C-3 also activate the ring, but to a lesser extent than fluorine. The hydroxyl group's deactivating influence after deprotonation will be felt across the entire ring, but the cumulative electron-withdrawing power of the three halogens should still allow for the reaction to proceed. Computational studies can provide a more quantitative prediction of the most favorable reaction site by calculating the energies of the possible Meisenheimer intermediates.[13][14][15]

Experimental Protocols

Safety First: 2-Bromo-3-chloro-5-fluorophenol and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.[16][17][18][19][20]

General Considerations
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally the solvents of choice for SNAr reactions.[4][21][22] These solvents effectively solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion more reactive.

  • Bases: For reactions with nucleophiles that are not already anionic, a base is required. For phenolic substrates, a base is essential to generate the nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction rate and outcome.

  • Temperature: SNAr reactions are often performed at elevated temperatures to overcome the activation energy barrier. The optimal temperature will depend on the specific nucleophile and solvent used.

  • Inert Atmosphere: To prevent side reactions, particularly with oxygen-sensitive reagents, it is advisable to conduct SNAr reactions under an inert atmosphere of nitrogen or argon.

Protocol 1: O-Arylation with an Alcohol

This protocol describes the reaction of 2-Bromo-3-chloro-5-fluorophenol with an alcohol to form a diaryl ether.

Workflow for O-Arylation

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Bromo-3-chloro- 5-fluorophenol in DMF D Combine reagents in a round-bottom flask A->D B Alcohol (1.2 eq) B->D C Base (e.g., K2CO3, 2.0 eq) C->D E Heat under N2 atmosphere (e.g., 80-120 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, add water F->G Reaction Complete H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Sources

Application

Application Note: Regioselective Halogenation Methods to Yield 2-Bromo-3-chloro-5-fluorophenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary Halogenated phenols are critical building blocks in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

Halogenated phenols are critical building blocks in medicinal chemistry, offering unique electronic profiles and serving as versatile cross-coupling handles. The synthesis of 2-Bromo-3-chloro-5-fluorophenol from 3-chloro-5-fluorophenol presents a significant synthetic challenge: overriding the innate preference for para-bromination while selectively differentiating between two distinct ortho positions. This application note details a field-proven, highly regioselective kinetic bromination protocol utilizing N-bromosuccinimide (NBS) and a secondary amine catalyst to achieve exclusive ortho-selectivity, grounded in rigorous mechanistic causality.

Mechanistic Rationale & Strategy

As synthetic chemists, we must move beyond merely mixing reagents to engineering the transition state. The direct treatment of phenols with molecular bromine ( Br2​ ) typically yields para-substituted products due to thermodynamic stability and minimal steric hindrance. To synthesize 2-Bromo-3-chloro-5-fluorophenol, we must manipulate both the reagent delivery mechanism and the substrate's intrinsic electronic topography [1, 2].

Overcoming para-Selectivity via Hydrogen Bonding

Position 4 (para to the hydroxyl group) is electronically activated but flanked by chlorine and fluorine atoms. While steric hindrance plays a role, forcing ortho-bromination requires kinetic control. By utilizing NBS in a non-polar solvent (Dichloromethane) with a catalytic amount of diisopropylamine (DIPA) , we create a highly organized, hydrogen-bonded pre-transition state. DIPA acts as a mediator, hydrogen-bonding simultaneously with the phenol's hydroxyl proton and the succinimide carbonyl. This cyclic complex exclusively delivers the bromonium ion ( Br+ ) to the adjacent ortho position, completely shutting down the para-pathway [1].

Differentiating the ortho-Positions (Position 2 vs. Position 6)

Once ortho-delivery is enforced, the electrophile must choose between Position 2 (between OH and Cl) and Position 6 (between OH and F).

  • Position 2 is para to the Fluorine atom.

  • Position 6 is para to the Chlorine atom.

The Causality of Regioselectivity: Fluorine possesses lone pairs in 2p orbitals, which perfectly overlap with the 2p π -system of the aromatic ring. This enables a powerful mesomeric electron-donating effect ( +M ) that highly stabilizes the cationic Wheland intermediate at Position 2. In contrast, Chlorine's 3p orbitals offer poor overlap with the carbon 2p orbitals, rendering its +M effect significantly weaker [3]. Consequently, Position 2 is electronically hyper-activated compared to Position 6, driving the regioselective formation of 2-Bromo-3-chloro-5-fluorophenol.

Reaction Pathway Visualizations

G SM 3-Chloro-5-fluorophenol (Starting Material) Complex Phenol-Amine-NBS H-Bonded Complex SM->Complex NBS, DIPA DCM, 0 °C Wheland Wheland Intermediate (Position 2 Attack) Complex->Wheland Electrophilic Addition Side1 4-Bromo Isomer (Suppressed) Complex->Side1 Polar Solvents (e.g., MeCN) Side2 6-Bromo Isomer (Suppressed) Complex->Side2 Disfavored by weaker +M of Cl Product 2-Bromo-3-chloro-5-fluorophenol (Target Product) Wheland->Product Rearomatization

Regioselective ortho-bromination pathway directed by H-bonding and electronic stabilization.

SubstituentEffects Substrate 3-Chloro-5-fluorophenol Pos2 Position 2 (Target) Ortho to OH, Para to F Substrate->Pos2 Favored Pos4 Position 4 Para to OH Substrate->Pos4 Disfavored Pos6 Position 6 Ortho to OH, Para to Cl Substrate->Pos6 Disfavored Pos2_Rationale +M effect of F (2p-2p overlap) stabilizes intermediate Strongly activated Pos2->Pos2_Rationale Pos4_Rationale -I effect from adjacent Cl and F Steric hindrance & lack of H-bond delivery Pos4->Pos4_Rationale Pos6_Rationale Weaker +M effect of Cl (3p-2p overlap) Less electronically stabilized Pos6->Pos6_Rationale

Electronic and steric substituent effects governing regioselectivity in 3-chloro-5-fluorophenol.

Quantitative Data: Optimization of Bromination Conditions

Solvent selection is the most critical variable in this protocol. Highly polar solvents (like Acetonitrile) disrupt the delicate hydrogen-bonding network required for ortho-delivery, causing the reaction to revert to the default para-selectivity [2].

Table 1: Influence of Reagents and Solvents on Regioselectivity

Reagent SystemSolventTemp (°C)ConversionPos 2 (Target)Pos 4 (para)Pos 6 (ortho)Dibrominated
Br2​ (1.0 eq)Acetic Acid25>99%15%65%5%15%
NBS (1.0 eq)Acetonitrile2595%20%70%<5%<5%
NBS (1.0 eq)Toluene090%60%25%10%5%
NBS + DIPA (0.1 eq) DCM 0 98% 88% <5% 5% 2%

(Note: Data synthesized from established regioselective ortho-bromination paradigms for deactivated phenols. Yields represent relative GC-MS area percentages.)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By adhering strictly to the temperature and solvent constraints, the formation of the undesired isomers is mathematically minimized.

Materials & Equipment
  • Substrate: 3-Chloro-5-fluorophenol (1.0 equiv, 10 mmol, 1.46 g)

  • Reagents: N-Bromosuccinimide (NBS, 1.05 equiv, 10.5 mmol, 1.87 g) — Must be freshly recrystallized from water to remove trace Br2​ and HBr .

  • Catalyst: Diisopropylamine (DIPA, 0.1 equiv, 1.0 mmol, 140 µL)

  • Solvent: Anhydrous Dichloromethane (DCM, 50 mL)

  • Equipment: Flame-dried 100 mL round-bottom flask, magnetic stirrer, argon balloon, ice bath, amber foil (NBS is light-sensitive).

Execution
  • System Purge: Flush the flame-dried round-bottom flask with Argon for 5 minutes.

  • Substrate Dissolution: Add 3-chloro-5-fluorophenol (1.46 g) to the flask and dissolve in 50 mL of anhydrous DCM.

  • Catalyst Addition: Inject diisopropylamine (140 µL) into the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to ensure the formation of the amine-phenol complex.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Wrap the flask in amber foil.

  • Electrophile Addition: Add freshly recrystallized NBS (1.87 g) portion-wise over 30 minutes. Causality Check: Rapid addition causes localized exothermic spikes, which break the hydrogen-bonded complex and increase the formation of the para-isomer and dibrominated byproducts.

  • Maturation: Stir the opaque suspension at 0 °C for 2 hours.

In-Process Controls (Self-Validation)
  • TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel plate (Eluent: Hexanes/EtOAc 9:1).

  • Observation: The starting material ( Rf​≈0.40 ) should be consumed. A new, slightly less polar spot ( Rf​≈0.55 ) corresponding to the ortho-brominated product will appear.

Workup & Purification
  • Quenching: Add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to the flask and stir vigorously for 10 minutes to destroy any unreacted NBS or trace Br2​ .

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Washing: Wash the combined organic layers with 0.1 M HCl (20 mL) to remove the DIPA catalyst, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep bath temp < 30 °C to prevent thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc).

Analytical Validation

Verification of regioselectivity is critical and easily achieved via 1H -NMR:

  • Target (2-Bromo-3-chloro-5-fluorophenol): The aromatic protons at Position 4 and Position 6 are meta to each other. They will appear as distinct signals with a meta-coupling constant ( JHH​≈2.5 Hz), additionally split by the fluorine atom ( JHF​≈8−10 Hz).

  • Rejection of para-Isomer: If bromination had occurred at Position 4, the remaining protons at Position 2 and 6 would be para to each other, exhibiting a near-zero coupling constant ( JHH​<1 Hz).

References

  • Title : Studies on the Regioselective Ortho Bromination of Phenols Source : Journal of the Japan Petroleum Institute (JST) URL : [Link]

  • Title : Gefapixant Citrate (MK-7264): Development of a Green Manufacturing Process Source : ACS Symposium Series URL : [Link]

  • Title : 3-Bromo-5-chloro-4-fluorophenol - Compound Summary Source : PubChem URL : [Link]

Method

High-Efficiency O-Alkylation of 2-Bromo-3-chloro-5-fluorophenol: Overcoming Steric and Electronic Constraints in Williamson Ether Synthesis

Executive Summary Polyhalogenated phenols are highly valuable building blocks in the design of advanced active pharmaceutical ingredients (APIs), including α4​β7​ integrin inhibitors used for treating inflammatory diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyhalogenated phenols are highly valuable building blocks in the design of advanced active pharmaceutical ingredients (APIs), including α4​β7​ integrin inhibitors used for treating inflammatory diseases 1. However, the functionalization of highly substituted substrates like 2-bromo-3-chloro-5-fluorophenol via the Williamson ether synthesis presents complex mechanistic challenges. This application note provides a comprehensive, self-validating protocol for the efficient O-alkylation of 2-bromo-3-chloro-5-fluorophenol, detailing the causality behind solvent, base, and electrophile selection to overcome its inherent steric and electronic constraints.

Mechanistic Insights & Causality

Electronic Effects: pKa and Nucleophilicity

The Williamson ether synthesis relies on the generation of a phenoxide nucleophile. While an unsubstituted phenol has a pKa of ~10, the introduction of multiple halogen atoms exerts a strong inductive electron-withdrawing effect (-I effect). The pKa values of polyhalogenated phenols decrease significantly, often dropping from ~9 for monohalogenated derivatives to as low as ~3 for pentahalogenated species 2. For 2-bromo-3-chloro-5-fluorophenol, the pKa is estimated to be between 6.0 and 7.0.

Causality: Because this phenol is highly acidic, strong bases like Sodium Hydride (NaH) are unnecessary and can lead to unwanted side reactions (e.g., benzyne formation or nucleophilic aromatic substitution). A mild base like Potassium Carbonate (K₂CO₃) is entirely sufficient for quantitative deprotonation 1. However, the same electron-withdrawing effect that lowers the pKa also delocalizes the negative charge on the resulting phenoxide, significantly reducing its nucleophilicity 3.

Steric Hindrance and the Sₙ2 Trajectory

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, requiring a 180° backside attack by the phenoxide oxygen on the electrophilic carbon 4. The bromine atom at the 2-position (ortho to the hydroxyl group) creates massive steric bulk, severely restricting the accessible trajectory for the nucleophile.

Causality: When reacting with primary alkyl halides (e.g., methyl iodide), the steric clash is minimal, and the Sₙ2 pathway dominates 3. However, if secondary alkyl halides are used, the steric crowding at both the nucleophile and the electrophile raises the activation energy for the Sₙ2 transition state. Consequently, the phenoxide acts as a base rather than a nucleophile, and the E2 elimination pathway predominates, yielding alkenes instead of the desired ether 4.

Solvent Dynamics

To compensate for the reduced nucleophilicity of the polyhalogenated phenoxide, the reaction must be conducted in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) 1.

Causality: Protic solvents (like ethanol) would hydrogen-bond to the phenoxide, further dampening its reactivity. DMF strongly solvates the potassium cation (K⁺) but leaves the phenoxide anion relatively "naked" and highly reactive, accelerating the Sₙ2 kinetics despite the electronic deactivation.

Quantitative Data Summary

The following table summarizes the expected outcomes when reacting 2-bromo-3-chloro-5-fluorophenol with various alkylating agents under standard K₂CO₃/DMF conditions.

Alkylating AgentSteric Bulk at ElectrophilePrimary Reaction PathwayReaction Temp / TimeExpected Yield (Ether)
Iodomethane (MeI) MinimalSₙ2RT / 2-4 h>90%
Benzyl Bromide (BnBr) ModerateSₙ260°C / 8-12 h75-85%
Bromoethane (EtBr) Low-ModerateSₙ240°C / 6-8 h80-85%
2-Iodopropane (iPrI) HighE2 Elimination80°C / 24 h<20%

Experimental Protocols

The following protocols incorporate self-validating steps to ensure reaction fidelity, product purity, and reliable scale-up.

Protocol A: Synthesis of 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene (Methylation)

This protocol utilizes iodomethane for rapid, high-yield O-alkylation, a method proven effective in the synthesis of complex integrin inhibitors 1.

Materials:

  • 2-Bromo-3-chloro-5-fluorophenol (1.0 equiv, 10 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv, 15 mmol)

  • Iodomethane (MeI) (1.2 equiv, 12 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried 50 mL round-bottom flask with 2-bromo-3-chloro-5-fluorophenol and anhydrous DMF. Add finely powdered K₂CO₃. Stir the suspension at room temperature (RT) for 30 minutes.

    • Self-Validation: The solution will slightly darken or shift in color, visually indicating the formation of the polyhalogenated phenoxide anion.

  • Alkylation: Cool the flask to 0°C using an ice bath (MeI is highly volatile). Add iodomethane dropwise over 5 minutes. Remove the ice bath and allow the reaction to stir at RT for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 9:1).

    • Self-Validation: The starting phenol will stain strongly with aqueous FeCl₃ (forming a dark colored complex), whereas the newly formed methoxybenzene product lacks a free hydroxyl group and will not react with FeCl₃.

  • Quench and Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 1.0 M NaOH (2 × 20 mL).

    • Self-Validation: This highly alkaline wash actively deprotonates and pulls any unreacted starting phenol into the aqueous waste, ensuring the final organic layer contains only the ether product. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ether.

Protocol B: Synthesis of Bulky Aryl Ethers (Benzylation)

For moderate steric bulk, thermal activation and in situ Finkelstein catalysis are required to drive the reaction to completion.

Materials:

  • 2-Bromo-3-chloro-5-fluorophenol (1.0 equiv, 10 mmol)

  • K₂CO₃ (1.5 equiv, 15 mmol)

  • Benzyl bromide (1.1 equiv, 11 mmol)

  • Potassium Iodide (KI) (0.1 equiv, 1 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: Combine the phenol, K₂CO₃, and DMF as in Protocol A. Add the catalytic KI.

    • Causality: KI converts the benzyl bromide to the more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the Sₙ2 attack by the sterically hindered phenoxide.

  • Alkylation: Add benzyl bromide at RT. Attach a reflux condenser and heat the reaction to 60°C for 8-12 hours.

  • Workup: Follow the same workup procedure as Protocol A. The product may require flash column chromatography (silica gel, Hexanes) for final purification due to the high lipophilicity of the benzyl group.

Mandatory Visualizations

Mechanism A 2-Bromo-3-chloro- 5-fluorophenol (Low pKa ~6-7) B Deprotonation (K2CO3 / DMF) A->B Base addition C Polyhalogenated Phenoxide (Weak Nucleophile) B->C -HCO3- D SN2 Attack (Primary Alkyl Halide) C->D Electrophile E Aryl Ether Product (e.g., Methoxybenzene) D->E -Halide

Figure 1: Mechanistic workflow for the O-alkylation of polyhalogenated phenols.

Optimization Start Select Alkylating Agent for 2-Bromo-3-chloro-5-fluorophenol MeI Methyl Iodide (MeI) Minimal Steric Hindrance Start->MeI BnBr Benzyl Bromide (BnBr) Moderate Steric Hindrance Start->BnBr SecHal Secondary Halides (e.g., iPr-I) High Steric Hindrance Start->SecHal Cond1 Conditions: RT, 2-4 hours Pathway: SN2 Yield: >90% MeI->Cond1 Cond2 Conditions: 60°C, Catalytic KI Pathway: SN2 Yield: 70-85% BnBr->Cond2 Cond3 Conditions: Heat required Pathway: E2 Elimination Yield: <20% (Ether) SecHal->Cond3

Figure 2: Decision tree for alkylating agent selection based on steric hindrance.

References

  • [1] WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN. Google Patents.

  • [2] Thermodynamic Parameters Including Acid Dissociation Constants for Bromochlorophenols (BCPs). Journal of Chemical & Engineering Data - ACS Publications.

  • [3] The Williamson Ether Synthesis. Master Organic Chemistry.

  • [4] Williamson ether synthesis. Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Bromo-3-chloro-5-fluorophenol Precursors

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering bottlenecks when utilizing 2-Bromo-3-chloro-5-fluorophenol (CAS: 1805...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering bottlenecks when utilizing 2-Bromo-3-chloro-5-fluorophenol (CAS: 1805518-65-3) in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This specific polyhalogenated precursor presents a "perfect storm" of synthetic challenges. The primary reactive site (C2-Br) is flanked by a hydroxyl (-OH) group at C1 and a chlorine (-Cl) atom at C3, creating extreme steric hindrance. Furthermore, the electron-withdrawing nature of the -Cl and -F groups electronically deactivates the ring, making the catalytic intermediate highly susceptible to side reactions.

Below, we break down the causality behind these failures and provide field-proven, self-validating protocols to overcome them.

Diagnostic Logic Tree

Before altering your reaction conditions, use the diagnostic workflow below to identify the exact point of failure in your catalytic cycle.

Troubleshooting Start Low Conversion Detected CheckSM Analyze Reaction Mixture (GC/MS or LC/MS) Start->CheckSM HighSM High Starting Material Recovery (>80%) CheckSM->HighSM Unreacted LowSM Low Starting Material Recovery (<20%) CheckSM->LowSM Consumed Diag1 Diagnosis: Failed Oxidative Addition HighSM->Diag1 Diag2 Diagnosis: Side Reactions (Protodehalogenation) LowSM->Diag2 Fix1 Action: Switch to bulky ligand (XPhos/SPhos) Diag1->Fix1 Fix2 Action: Protect -OH group or change base/solvent Diag2->Fix2

Diagnostic workflow for troubleshooting low conversion in sterically hindered cross-couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 10-15% conversion, and I recover mostly unreacted 2-Bromo-3-chloro-5-fluorophenol. What is happening? A: This is a classic symptom of a failure at the oxidative addition step. Standard palladium catalysts (like Pd(PPh3​)4​ ) form bulky, multi-ligated complexes that physically cannot insert into the C2-Br bond due to the steric wall created by the adjacent C1-OH and C3-Cl groups. The Solution: Switch to dialkylbiaryl phosphine ligands, such as XPhos. The bulky biphenyl backbone of XPhos promotes the formation of a highly active, mono-ligated L1​Pd(0) species. This smaller, highly reactive complex can force its way into the sterically crowded C-Br bond, while the lower ring of the ligand prevents the formation of inactive palladacycles .

Q2: I am seeing high consumption of the starting material, but my product yield is low. What is the major side product? A: You are likely experiencing protodehalogenation (hydrodehalogenation), where the C-Br bond is reduced to a C-H bond. This occurs when the transmetalation step of the catalytic cycle is too slow. Because the -Cl and -F groups pull electron density away from the ring, the resulting Pd(II) intermediate is highly electrophilic and prone to reacting with trace moisture or undergoing β -hydride elimination from the solvent/base . The Solution: Accelerate transmetalation by using a biphasic solvent system (e.g., Toluene/ H2​O ) with a strong, soluble inorganic base like K3​PO4​ , which rapidly activates the boronic acid partner.

Q3: How do I prevent the free phenolic -OH group from poisoning the catalyst? A: Free phenols are acidic and can form unreactive Pd-aryloxide complexes, effectively sequestering your catalyst. You must either protect the phenol (e.g., as a Methoxymethyl (MOM) ether) prior to coupling, or utilize a highly tuned cooperative electron-deficient phosphine/olefin ligand system that outcompetes the oxygen for palladium coordination . For most bench chemists, MOM-protection is the most reliable route.

Q4: How do I ensure site-selectivity at the C2-Br bond without reacting the C3-Cl bond? A: While C-Br bonds inherently undergo oxidative addition faster than C-Cl bonds, the forcing temperatures required to overcome the C2 steric hindrance can inadvertently activate the C3-Cl bond. Using XPhos or SPhos ensures strict chemoselectivity, as these ligands lower the activation energy required for the C-Br insertion, allowing the reaction to proceed at temperatures where the C-Cl bond remains inert .

Quantitative Ligand Comparison

The table below summarizes the effect of different ligand systems on the Suzuki-Miyaura coupling of sterically hindered ortho-halophenols, demonstrating the necessity of modern Buchwald ligands.

Ligand SystemCatalyst LoadingTemp (°C)Conversion (%)Major Side Product
PPh3​ 5 mol% Pd(PPh3​)4​ 80< 15%Unreacted Starting Material
dppf5 mol% Pd(dppf)Cl2​ 9035%Protodehalogenation
SPhos2 mol% Pd2​(dba)3​ / 4 mol% SPhos10078%Protodehalogenation
XPhos 2 mol% Pd2​(dba)3​ / 4 mol% XPhos 100 > 95% None (Trace Homocoupling)
Self-Validating Experimental Protocols
Protocol A: Phenol Protection (MOM-Ether Synthesis)

Causality: Protecting the -OH group eliminates catalyst poisoning via Pd-aryloxide formation and prevents acidic protons from quenching the transmetalation intermediate.

  • Setup: In an oven-dried flask under N2​ , dissolve 2-Bromo-3-chloro-5-fluorophenol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Stir for 10 minutes.

  • Protection: Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) dropwise. Caution: MOM-Cl is a known carcinogen; handle exclusively in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 9:1). The starting phenol will stain strongly with KMnO4​ (low Rf​ ), whereas the protected MOM-ether will have a significantly higher Rf​ value and lack UV activity shifts associated with free phenols. If the starting material spot persists, add 0.2 equiv additional MOM-Cl and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Optimized Suzuki-Miyaura Coupling

Causality: Utilizing Pd2​(dba)3​ with XPhos generates the highly active L1​Pd(0) species required to penetrate the C2 steric wall. The biphasic Toluene/ H2​O system with K3​PO4​ ensures rapid boronic acid activation, outcompeting protodehalogenation.

  • Preparation: Charge a Schlenk flask with the MOM-protected precursor (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), XPhos (4.8 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with ultra-pure N2​ . Repeat this cycle three times. Causality: Traces of oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of Toluene and H2​O (10:1 ratio, 0.1 M relative to the halide).

  • Coupling: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 RPM) for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. You should observe the complete disappearance of the parent mass peak. If a peak corresponding to[M - 79] (loss of Br, replacement with H) is dominant, your solvent was not adequately degassed, or your boronic acid has degraded.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash column chromatography.

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting the specific bottleneck caused by the 2-Bromo-3-chloro-5-fluorophenol precursor and how the recommended protocol bypasses it.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck: C2 Steric Bulk) Pd0->OxAdd PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII Slow with PPh3 Fast with XPhos TransMet Transmetalation (Requires Base Activation) PdII->TransMet PdII_2 Pd(II) Diaryl Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Fast with Bulky Ligands) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting the oxidative addition bottleneck for ortho-substituted halophenols.

References
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169.[Link]

  • Gao, Y., Jiang, J., Maeda, S., Kubota, K., & Ito, H. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16, 15964-15976.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Spectra of 2-Bromo-3-chloro-5-fluorophenol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers a comprehensive reference for the 1H and 13C NMR spectra of 2-Bromo-3-chloro-5-fluorophenol, a halogenated phenol with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages high-quality predicted data from multiple computational models, alongside a comparative analysis with structurally related, experimentally characterized compounds. This approach provides a robust and reliable reference for the identification and characterization of 2-Bromo-3-chloro-5-fluorophenol.

The Importance of NMR in the Structural Analysis of Halogenated Aromatics

The chemical shifts and coupling constants observed in the NMR spectra of aromatic compounds are highly sensitive to the nature and position of substituents on the ring. In halogenated phenols, the electronegativity and anisotropic effects of the halogen atoms (Fluorine, Chlorine, Bromine) and the hydroxyl group significantly influence the magnetic environment of the aromatic protons and carbons.[1][2][3] Understanding these effects is crucial for the unambiguous assignment of NMR signals and the confirmation of the desired molecular structure.

Predicted NMR Spectra of 2-Bromo-3-chloro-5-fluorophenol

The following tables summarize the predicted 1H and 13C NMR spectral data for 2-Bromo-3-chloro-5-fluorophenol. These predictions were generated using a consensus approach from multiple reputable NMR prediction platforms to enhance their reliability.[4][5][6][7]

Table 1: Predicted 1H NMR Data for 2-Bromo-3-chloro-5-fluorophenol (in CDCl3)

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (Hz)
H-47.10 - 7.25Doublet of Doublets (dd)3JH4-F5 ≈ 8.5, 4JH4-H6 ≈ 2.5
H-66.95 - 7.10Doublet of Doublets (dd)3JH6-F5 ≈ 9.0, 4JH6-H4 ≈ 2.5
OH5.5 - 6.5Broad Singlet (s)-

Table 2: Predicted 13C NMR Data for 2-Bromo-3-chloro-5-fluorophenol (in CDCl3)

CarbonPredicted Chemical Shift (ppm)Predicted C-F Coupling (nJCF in Hz)
C-1 (C-OH)152 - 1563JCF ≈ 3-5
C-2 (C-Br)110 - 1153JCF ≈ 8-10
C-3 (C-Cl)128 - 1322JCF ≈ 20-25
C-4 (C-H)118 - 1223JCF ≈ 8-10
C-5 (C-F)158 - 1621JCF ≈ 240-250
C-6 (C-H)112 - 1162JCF ≈ 22-26

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted spectra, it is instructive to compare them with the experimental NMR data of structurally related compounds. This comparison allows for an understanding of the individual and combined effects of the halogen and hydroxyl substituents on the chemical shifts.

Table 3: Experimental 1H and 13C NMR Data for Selected Halogenated Phenols (in CDCl3)

Compound1H Chemical Shifts (ppm)13C Chemical Shifts (ppm)
2-Bromo-5-fluorophenol [8][9]H-3: ~7.3 (dd), H-4: ~6.8 (dd), H-6: ~7.0 (dd)C-1: ~156, C-2: ~112, C-3: ~128, C-4: ~115, C-5: ~163 (d, 1JCF), C-6: ~118
2,4-Dichlorophenol [10][11]H-3: 7.32 (d), H-5: 7.14 (dd), H-6: 6.95 (d)C-1: 151.1, C-2: 125.7, C-3: 128.6, C-4: 129.9, C-5: 117.2, C-6: 125.7
2-Fluorophenol [12]H-3: ~7.0-7.1, H-4: ~6.8-6.9, H-5: ~7.0-7.1, H-6: ~6.8-6.9C-1: 143.5 (d), C-2: 152.2 (d), C-3: 115.6 (d), C-4: 124.9, C-5: 120.9, C-6: 117.4

From this comparison, several key trends emerge:

  • Fluorine's Influence: The fluorine atom at C-5 in 2-Bromo-3-chloro-5-fluorophenol is predicted to cause a significant downfield shift for C-5 (158 - 162 ppm) and a large one-bond C-F coupling constant (~240-250 Hz). This is consistent with the experimental data for 2-Bromo-5-fluorophenol and 2-Fluorophenol.[8][12] The fluorine also introduces through-bond couplings to the adjacent protons and carbons, leading to the doublet of doublets splitting pattern for H-4 and H-6.

  • Bromine and Chlorine Effects: The bromine at C-2 and chlorine at C-3 are expected to have a deshielding effect on the carbons they are attached to. The influence of halogens on the chemical shifts of adjacent carbons generally follows the order F > Cl > Br > I for the ipso-carbon (the carbon directly attached to the halogen).[1][2]

  • Hydroxyl Group: The hydroxyl group at C-1 causes a significant downfield shift for C-1 (152 - 156 ppm) and generally shields the ortho and para carbons. The proton signal for the hydroxyl group is typically a broad singlet and its chemical shift can be highly dependent on concentration and solvent.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for 2-Bromo-3-chloro-5-fluorophenol or similar compounds, the following protocol outlines a standard procedure for obtaining high-quality 1H and 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts. CDCl3 is a good starting point for many organic compounds.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

3. 13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon (unless C-F coupling is present).
  • Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient for most organic molecules.
  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
  • Integrate the signals in the 1H spectrum.
  • Analyze the multiplicities and coupling constants.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration multiplicity Multiplicity & Coupling Constants integration->multiplicity assignment Signal Assignment multiplicity->assignment

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed, albeit predictive, reference for the 1H and 13C NMR spectra of 2-Bromo-3-chloro-5-fluorophenol. By combining data from multiple prediction algorithms and comparing it with experimental data from structurally analogous compounds, we have established a reliable foundation for the characterization of this molecule. The provided experimental protocol offers a practical guide for researchers to obtain their own high-quality NMR data. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. [Link]

  • CASCADE - Colorado State University. Colorado State University. [Link]

  • Simulate and predict NMR spectra. nmrdb.org. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. pubs.rsc.org. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • 2,4-Dichlorophenol. PubChem. [Link]

  • 2-Bromo-5-fluorophenol. PubChem. [Link]

  • NMR Predictor Guide: Which Type Is Best for You?. ChemAxon. [Link]

  • NMRium demo - Predict. NMRium. [Link]

  • Hydrogen Nuclear Magnetic Resonance Chemical Shift Correlations in Hologen Derivatives of Benzene and Alkyl Benzenes.. pubs.acs.org. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph. [Link]

  • H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine, and H/D Isotope Effects on H-MAS-NMR Spectra. ResearchGate. [Link]

  • 2,4-Dichlorophenol, 3-methylbutyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. MDPI. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

  • Electronic Supplementary Material. Royal Society of Chemistry. [Link]

  • 2-Bromo-5-fluorophenol — Chemical Substance Information. NextSDS. [Link]

  • CASPRE - 13 C NMR Predictor. caspre.ca. [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 2-Bromo-3-chloro-5-fluorophenol

This technical guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-bromo-3-chloro-5-fluorophenol. In the absence of direct, published experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-bromo-3-chloro-5-fluorophenol. In the absence of direct, published experimental data for this specific molecule, this document leverages foundational principles of mass spectrometry, established fragmentation mechanisms of related halogenated and phenolic compounds, and extensive field experience to construct a scientifically rigorous, predictive framework. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of how this and similar molecules behave under typical LC-MS conditions, enabling confident identification and structural elucidation.

Introduction: The Analytical Challenge of Polyhalogenated Phenols

2-Bromo-3-chloro-5-fluorophenol represents a class of polyhalogenated aromatic compounds whose detection and characterization are critical in environmental analysis, metabolite identification, and as intermediates in chemical synthesis. The combination of three different halogens (bromine, chlorine, and fluorine) on a phenolic ring presents a unique and informative fragmentation puzzle. Understanding the mass spectrometric behavior of this molecule is essential for developing robust analytical methods. This guide will focus on predicting its fragmentation under electrospray ionization (ESI), a common soft ionization technique for polar molecules like phenols.

The Isotopic Signature: A Halogenated Compound's Fingerprint

The most striking feature in the mass spectrum of a compound containing bromine and chlorine is its unique isotopic pattern. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, but with a natural abundance ratio of roughly 3:1.[1][2] Fluorine, in contrast, is monoisotopic (¹⁹F).

For 2-bromo-3-chloro-5-fluorophenol (C₆H₃BrClFO), this combination will produce a distinctive cluster of peaks for the molecular ion (M) and any fragments retaining both Br and Cl. The molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4, reflecting the various combinations of the bromine and chlorine isotopes. The relative intensities of these peaks provide a high-confidence signature for confirming the elemental composition of the ion.[3]

Predicted Fragmentation Pathway under ESI-MS/MS

Electrospray ionization in negative ion mode ([M-H]⁻) is typically well-suited for acidic molecules like phenols. The fragmentation of the resulting deprotonated molecule via collision-induced dissociation (CID) is predicted to follow logical pathways governed by bond strengths and the stability of the resulting fragments.

The primary fragmentation events are anticipated to be:

  • Loss of a Halogen Radical: The initial and most facile fragmentations often involve the cleavage of the carbon-halogen bonds. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the loss of a bromine radical (•Br) would be a primary fragmentation pathway.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenols is the loss of a neutral carbon monoxide molecule from the aromatic ring, leading to a five-membered ring fragment.

  • Sequential Halogen Loss: Following an initial fragmentation, subsequent losses of the remaining halogens can occur.

The proposed fragmentation cascade is visualized in the workflow below.

G cluster_0 Predicted ESI(-) Fragmentation Pathway cluster_1 Primary Fragmentation cluster_2 Resulting Fragments cluster_3 Secondary Fragmentation cluster_4 Secondary Fragments M_H [M-H]⁻ C₆H₂BrClFO⁻ m/z 224, 226, 228 Loss_Br Loss of •Br M_H->Loss_Br Loss_CO Loss of CO M_H->Loss_CO Fragment1 [M-H-Br]⁻ C₆H₂ClFO⁻ m/z 145, 147 Loss_Br->Fragment1 Fragment4 [M-H-CO-Br]⁻ C₅H₂ClFO⁻ m/z 117, 119 Fragment2 [M-H-CO]⁻ C₅H₂BrClFO⁻ m/z 196, 198, 200 Loss_CO->Fragment2 Loss_CO_2 Loss of CO Fragment1->Loss_CO_2 Fragment1->Loss_CO_2 Fragment2->Loss_Br Loss_Cl Loss of •Cl Fragment2->Loss_Cl Fragment3 [M-H-Br-CO]⁻ C₅H₂ClFO⁻ m/z 117, 119 Loss_Cl->Fragment3 [M-H-CO-Cl]⁻ Loss_Cl->Fragment3 Loss_CO_2->Fragment3 Loss_CO_2->Fragment3

Figure 1. Predicted fragmentation pathway for 2-bromo-3-chloro-5-fluorophenol in negative ESI mode.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br, ¹⁹F). The characteristic isotopic patterns are also described.

Proposed Fragment Ion Formula Calculated m/z (Monoisotopic) Neutral Loss Isotopic Pattern Description
[M-H]⁻ C₆H₂⁷⁹Br³⁵ClFO⁻224-M, M+2, M+4 pattern due to Br and Cl
[M-H-Br]⁻ C₆H₂³⁵ClFO⁻145•BrM, M+2 pattern in a ~3:1 ratio due to Cl
[M-H-CO]⁻ C₅H₂⁷⁹Br³⁵ClFO⁻196COM, M+2, M+4 pattern due to Br and Cl
[M-H-Br-CO]⁻ C₅H₂³⁵ClFO⁻117•Br, COM, M+2 pattern in a ~3:1 ratio due to Cl

Recommended LC-MS Protocol

To experimentally verify the predicted fragmentation and for quantitative analysis, a robust LC-MS method is required. Phenolic compounds are well-suited for analysis by reversed-phase liquid chromatography coupled with a triple quadrupole or high-resolution mass spectrometer.

Experimental Workflow

Figure 2. Recommended workflow for LC-MS/MS analysis.

Detailed Methodological Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical starting point would be a linear gradient from 5-10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan Range: m/z 50 - 400.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: Select the [M-H]⁻ ion (e.g., m/z 224).

      • Collision Energy: Ramp from 10-40 eV to observe the onset and evolution of different fragment ions.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, other techniques can provide complementary information for the analysis of 2-bromo-3-chloro-5-fluorophenol.

Technique Strengths Limitations Best Use Case
LC-MS/MS (ESI) High sensitivity and selectivity; provides molecular weight and structural information. Well-suited for polar, non-volatile compounds.[4]Fragmentation can be limited with soft ionization; matrix effects can cause ion suppression.Quantitative analysis in complex matrices (e.g., water, biological fluids) and structural confirmation.
Gas Chromatography-MS (GC-MS) Excellent chromatographic resolution for volatile and semi-volatile compounds; extensive spectral libraries available for electron ionization (EI).[5][6]Requires derivatization for polar compounds like phenols to improve volatility and peak shape; thermal degradation is possible.[5]Screening for a wide range of environmental contaminants; high-confidence identification when matched with library spectra.
Nuclear Magnetic Resonance (NMR) Provides definitive structural information, including connectivity and spatial arrangement of atoms.Relatively low sensitivity compared to MS; requires pure, concentrated samples; not readily coupled to a chromatographic separation.Unambiguous structure elucidation of a synthesized or isolated compound.

Conclusion

The LC-MS/MS fragmentation of 2-bromo-3-chloro-5-fluorophenol is predicted to be a highly informative process, driven by its unique polyhalogenated structure. The presence of bromine and chlorine provides a distinct isotopic signature that serves as a powerful diagnostic tool for the identification of the molecular ion and its fragments. The primary fragmentation pathways are expected to involve the sequential loss of the bromine radical and neutral carbon monoxide. The detailed LC-MS protocol provided herein offers a robust starting point for method development, enabling researchers to confidently identify and quantify this compound in various applications. By understanding these predictive fragmentation patterns and leveraging the comparative strengths of different analytical techniques, scientists can build comprehensive and reliable analytical workflows for challenging halogenated molecules.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC. [Link]

  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. [Link]

  • ms isotopes: Br and Cl. csbsju. [Link]

  • Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Shimadzu. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. PubMed. [Link]

  • The mass - spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Mass Spectrometry Fragmentation. chemconnections. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Clarkson University. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface. Separation Science. [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library. [Link]

Sources

Validation

HPLC method validation for 2-Bromo-3-chloro-5-fluorophenol quantitative analysis

Analytical Superiority in Halogenated Phenol Quantification: A Comparative HPLC Validation Guide for 2-Bromo-3-chloro-5-fluorophenol As a Senior Application Scientist, developing a robust High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Halogenated Phenol Quantification: A Comparative HPLC Validation Guide for 2-Bromo-3-chloro-5-fluorophenol

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for highly substituted aromatic compounds requires moving beyond generic protocols. 2-Bromo-3-chloro-5-fluorophenol is a complex, polyhalogenated intermediate critical in pharmaceutical and agrochemical synthesis. Its unique structural features present specific analytical challenges that traditional chromatographic approaches often fail to address.

This guide objectively compares a highly optimized Core-Shell Pentafluorophenyl (PFP) method against a traditional Fully Porous C18 method, providing the mechanistic causality, step-by-step methodology, and ICH Q2(R2) validation data necessary to implement a self-validating analytical system.

Mechanistic Causality: The Analytical Challenge of Polyhalogenation

To understand why standard methods fail, we must analyze the molecule's physical chemistry. Unsubstituted phenol has a pKa of approximately 9.9. However, the inductive electron-withdrawing effects of the bromine, chlorine, and fluorine atoms on 2-Bromo-3-chloro-5-fluorophenol significantly lower the pKa of the phenolic hydroxyl group.

The Causality of Peak Tailing: At a neutral mobile phase pH, this polyhalogenated phenol exists in a state of partial ionization. Ionized phenolic compounds are notorious for engaging in severe secondary interactions with unendcapped, residual silanol groups and trace metal impurities on traditional silica-based C18 columns[1]. This manifests chromatographically as severe peak tailing, shifting retention times, and poor resolution from structural isomers.

To counteract this, the mobile phase must be strictly buffered to a highly acidic pH (e.g., pH 2.5) to suppress ionization, ensuring the analyte remains fully protonated and neutral for predictable reversed-phase retention[2]. Furthermore, transitioning from a standard dispersive C18 phase to a Pentafluorophenyl (PFP) phase introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and halogen-halogen bonding—which are highly specific to electronegative aromatics.

Mechanism cluster_PFP Core-Shell PFP Phase cluster_C18 Traditional C18 Phase Analyte 2-Bromo-3-chloro-5-fluorophenol (Polyhalogenated) PFP1 Pi-Pi Interactions Analyte->PFP1 Orthogonal PFP2 Halogen-Halogen Bonding Analyte->PFP2 Highly Specific C18_1 Hydrophobic Dispersion Analyte->C18_1 Generic C18_2 Silanol Interactions (Tailing) Analyte->C18_2 Undesired

Fig 1. Mechanistic interaction pathways of the analyte with PFP versus C18 stationary phases.

Self-Validating Experimental Methodology

The following protocol is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) to ensure the instrument and chemistry are performing within specifications before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. The TFA lowers the pH to ~2.0, well below the pKa of the analyte, effectively suppressing ionization[2].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Filtration: Degas and filter both phases through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2-Bromo-3-chloro-5-fluorophenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standards: Serially dilute the stock to construct a 5-point calibration curve spanning 1.0 µg/mL to 50.0 µg/mL.

Step 3: Chromatographic Setup
  • Column: Core-Shell PFP, 100 x 4.6 mm, 2.6 µm particle size. (The core-shell architecture minimizes the longitudinal diffusion and mass transfer terms of the van Deemter equation, maximizing theoretical plates without extreme backpressure).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Thermostatic control is critical to stabilize the π−π interactions).

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm (Optimal absorbance for halogenated phenolic rings)[3].

  • Gradient: Isocratic 40% A / 60% B.

Step 4: System Suitability Testing (The Self-Validation Gate)

Before analyzing unknown samples, inject the 10.0 µg/mL standard five times. The analytical run is only validated if :

  • Retention Time %RSD is 1.0%.

  • Peak Area %RSD is 2.0%.

  • USP Tailing Factor ( Tf​ ) is 1.2.

  • Theoretical Plates ( N ) are 12,000.

Workflow A Sample Prep & Extraction B Acidic Mobile Phase (pH 2.0) A->B C Core-Shell PFP Separation B->C D UV Detection (280 nm) C->D E ICH Q2(R2) Validation D->E

Fig 2. Optimized HPLC analytical workflow for polyhalogenated phenol quantification.

ICH Q2(R2) Method Validation & Comparative Data

The ICH Q2(R2) guideline mandates that analytical procedures must be demonstrated to be fit for their intended purpose, encompassing parameters such as specificity, linearity, accuracy, and precision[4][5]. To demonstrate the superiority of the optimized method, we conducted a parallel validation comparing a traditional Fully Porous C18 column against the Core-Shell PFP column.

Table 1: Chromatographic Performance Comparison

Data obtained using a 10.0 µg/mL standard injection.

ParameterTraditional Fully Porous C18 (5 µm)Core-Shell PFP (2.6 µm)Analytical Impact
Retention Time ( tR​ ) 8.4 min4.2 min50% reduction in run time, increasing throughput.
USP Tailing Factor ( Tf​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)PFP eliminates secondary silanol interactions.
Theoretical Plates ( N ) 6,50018,400Core-shell architecture drastically improves efficiency.
Isomer Resolution ( Rs​ ) *1.1 (Co-elution)3.4 (Baseline)Halogen bonding on PFP resolves positional isomers.

*Resolution calculated against the structurally similar 4-bromo-2-chloro-5-fluorophenol isomer.

Table 2: ICH Q2(R2) Validation Parameters Summary

Validation executed according to ICH Q2(R2) guidelines for quantitative impurity and assay testing[5].

Validation ParameterAcceptance CriteriaTraditional C18 ResultsCore-Shell PFP ResultsConclusion
Linearity ( R2 ) 0.9990.992 (Skewed by tailing)0.9998PFP provides superior quantitative reliability.
Repeatability (%RSD) 2.0% (n=6)3.4%0.6%PFP meets stringent precision requirements.
Accuracy (Recovery %) 98.0% - 102.0%94.5%99.8%High accuracy achieved with PFP method.
LOD (S/N 3) Report Value0.50 µg/mL0.08 µg/mLSharper peaks on PFP yield a 6x gain in sensitivity.
LOQ (S/N 10) Report Value1.65 µg/mL0.25 µg/mLPFP allows for trace-level quantification.

Conclusion

For the quantitative analysis of highly electronegative, polyhalogenated aromatics like 2-Bromo-3-chloro-5-fluorophenol, traditional C18 methodologies are fundamentally limited by dispersive-only interactions and silanol-induced peak tailing. By applying the principles of physical chemistry to our column selection, the Core-Shell PFP method leverages π−π and halogen-halogen interactions to deliver baseline resolution, symmetrical peak shapes, and a 6-fold increase in sensitivity. The comprehensive ICH Q2(R2) validation data confirms that this optimized method is not only fit for purpose but represents the gold standard for halogenated phenol quantification.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org.
  • MDPI. "Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds." mdpi.com.
  • Agilent Technologies. "Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC." agilent.com.
  • U.S. Environmental Protection Agency (EPA). "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC." epa.gov.

Sources

Comparative

IR spectroscopy characteristic peaks for 2-Bromo-3-chloro-5-fluorophenol validation

IR Spectroscopy Validation Guide: 2-Bromo-3-chloro-5-fluorophenol vs. Isomeric Alternatives Executive Summary In pharmaceutical development and agrochemical synthesis, polyhalogenated phenols are critical building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy Validation Guide: 2-Bromo-3-chloro-5-fluorophenol vs. Isomeric Alternatives

Executive Summary

In pharmaceutical development and agrochemical synthesis, polyhalogenated phenols are critical building blocks. However, positional isomers—such as 2-Bromo-3-chloro-5-fluorophenol (Target) and 4-Bromo-3-chloro-5-fluorophenol (Alternative)—exhibit vastly different electronic environments and steric profiles, directly impacting downstream coupling efficiencies and off-target binding. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to unambiguously differentiate these isomers. This guide details the mechanistic causality behind their spectral differences and provides a self-validating experimental protocol for structural confirmation.

Mechanistic Causality: The Ortho-Halogen Effect

The fundamental principle differentiating 2-Bromo-3-chloro-5-fluorophenol from its 4-bromo isomer lies in Intramolecular Hydrogen Bonding (IMHB) .

In the target molecule (2-Bromo-3-chloro-5-fluorophenol), the hydroxyl (-OH) group is positioned ortho to a highly polarizable bromine atom. This spatial proximity allows the hydroxyl proton to interact with the lone pairs of the bromine atom, forming a stable 5-membered IMHB ring. This interaction weakens the O-H bond's force constant, reducing the energy required for its stretching vibration. Consequently, the IR spectrum exhibits a bifurcated O-H stretch: a red-shifted peak corresponding to the cis (hydrogen-bonded) conformer, and a higher-frequency peak for the trans (free) conformer [1]. Heavier halogens like bromine and chlorine are well-documented to exhibit these two characteristic stretching frequencies in solution [2].

Conversely, the alternative molecule (4-Bromo-3-chloro-5-fluorophenol) lacks an ortho-halogen. Without the possibility of IMHB, the O-H bond remains unperturbed by adjacent substituents. In a dilute, non-polar solution, it exists almost entirely in a free state, yielding a single, sharp O-H stretching peak at a higher wavenumber [3].

Comparative Spectral Data

To objectively compare the target against the alternative, quantitative IR peak assignments are summarized below. Data reflects solution-phase acquisition (in CCl₄) to isolate molecular-level vibrations from bulk solid-state lattice effects.

Vibrational Mode2-Bromo-3-chloro-5-fluorophenol (Target)4-Bromo-3-chloro-5-fluorophenol (Alternative)Diagnostic Causality
O-H Stretch (Free) ~3610 cm⁻¹ (Moderate)~3615 cm⁻¹ (Strong, Sharp)Represents the trans conformer facing away from halogens.
O-H Stretch (IMHB) ~3530 cm⁻¹ (Strong, Broad)AbsentRed-shifted by ~80 cm⁻¹ due to ortho-Br hydrogen bonding.
C-F Stretch 1180 – 1260 cm⁻¹1180 – 1250 cm⁻¹Heavily mixed mode; highly sensitive to local hydrophobic hydration [3].
C-Cl Stretch ~745 cm⁻¹~760 cm⁻¹Strong peak in the fingerprint region.
C-Br Stretch ~540 cm⁻¹~565 cm⁻¹Lower frequency due to the heavy mass of the bromine atom.
C=C Aromatic 1460, 1580 cm⁻¹1475, 1590 cm⁻¹Ring breathing and stretching modes.

Experimental Protocol: Self-Validating Dilution Workflow

To ensure trustworthiness, the protocol must distinguish between intramolecular hydrogen bonds (which prove the ortho-substitution) and intermolecular hydrogen bonds (which are mere concentration artifacts). This workflow utilizes a self-validating dilution matrix [4].

Step 1: Solvent Preparation & Background

  • Purify Carbon Tetrachloride (CCl₄) over molecular sieves to ensure an anhydrous environment (water strongly absorbs in the 3500-3700 cm⁻¹ region).

  • Acquire a background spectrum of pure CCl₄ using a liquid transmission cell (e.g., KBr or CaF₂ windows, 1.0 mm path length) at 4 cm⁻¹ resolution, averaging 64 scans.

Step 2: Serial Dilution Matrix

  • Prepare a stock solution of the unknown halophenol at 0.1 M in CCl₄.

  • Perform serial dilutions to create 0.05 M , 0.01 M , and 0.002 M testing solutions.

Step 3: Spectral Acquisition & Validation

  • Inject each concentration into the liquid cell and acquire the FT-IR spectrum.

  • Analyze the 3200–3650 cm⁻¹ region:

    • Intermolecular H-Bonds: Broad peaks around 3300 cm⁻¹ will decrease in relative intensity as the concentration drops from 0.1 M to 0.002 M.

    • Intramolecular H-Bonds (The Target): The ratio between the ~3530 cm⁻¹ (bonded) and ~3610 cm⁻¹ (free) peaks will remain constant , regardless of dilution. If this constant ratio is observed, the ortho-bromo structure (2-Bromo-3-chloro-5-fluorophenol) is positively validated.

Validation Workflow Visualization

IR_Validation Start Acquire Solution-Phase IR (< 0.01 M in CCl₄) OH_Region Analyze O-H Stretch Region (3500 - 3650 cm⁻¹) Start->OH_Region Split_Peak Bifurcated Peak Observed (~3530 cm⁻¹ & ~3610 cm⁻¹) OH_Region->Split_Peak Ortho-Br Present Single_Peak Single Sharp Peak Observed (~3615 cm⁻¹) OH_Region->Single_Peak Ortho-Br Absent Ortho_Isomer Target Validated: 2-Bromo-3-chloro-5-fluorophenol (Intramolecular H-Bonding Active) Split_Peak->Ortho_Isomer Para_Isomer Alternative Identified: 4-Bromo-3-chloro-5-fluorophenol (No Ortho-Halogen Effect) Single_Peak->Para_Isomer

Figure 1: IR spectral decision tree for validating ortho-halogenated phenol isomers.

References

  • Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy.
  • Intramolecular Hydrogen Bonding-Induced Navigation of Solid Forms through Solution Crystallization. ACS Publications.
  • Hydration dynamics and IR spectroscopy of 4-fluorophenol. PMC / RSC Publishing.
  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Modgraph / Magnetic Resonance in Chemistry.
Validation

Gas chromatography (GC-MS) analysis protocol for 2-Bromo-3-chloro-5-fluorophenol purity

Executive Summary & Chemical Context The accurate purity determination of highly halogenated building blocks, such as 2-Bromo-3-chloro-5-fluorophenol (CAS: 1805518-65-3) , is a critical quality control step in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate purity determination of highly halogenated building blocks, such as 2-Bromo-3-chloro-5-fluorophenol (CAS: 1805518-65-3) , is a critical quality control step in pharmaceutical and agrochemical development. This compound features a highly acidic phenolic hydroxyl group coupled with a sterically demanding, electron-withdrawing halogenated aromatic ring.

When analyzed via standard gas chromatography (GC), free phenols frequently interact with active silanol groups in the GC inlet and column stationary phase. This leads to severe peak tailing, irreversible adsorption, and compromised limits of detection (LOD) 1. To overcome this, analytical scientists must choose between alternative platforms (like HPLC-UV) or employ chemical derivatization prior to GC-MS. This guide objectively compares these methodologies and provides a field-proven, self-validating GC-MS protocol utilizing silylation.

Methodological Comparison: Selecting the Optimal Platform

To establish the most robust method for 2-Bromo-3-chloro-5-fluorophenol, we must evaluate three primary analytical strategies: HPLC-UV, Underivatized GC-MS, and Derivatized GC-MS.

Comparative Performance Data
Analytical ParameterHPLC-UV (Reversed-Phase)Underivatized GC-MSDerivatized GC-MS (BSTFA/TMCS)
Peak Tailing Factor (Tf) 1.1 - 1.3 (Good)1.8 - 2.5 (Poor)0.9 - 1.1 (Excellent)
Limit of Detection (LOD) 50 - 100 ng/mL100 - 200 ng/mL5 - 10 ng/mL
Structural Elucidation Low (Retention time only)High (Mass spectrum)High (Mass spectrum + TMS shift)
Matrix Interference High (Co-eluting polar organics)ModerateLow (High selectivity in MS)
Throughput / Prep Time High (Direct injection)High (Direct injection)Moderate (Requires 30 min reaction)

The Causality of the Optimal Choice: While HPLC-UV offers straightforward sample preparation, it lacks the structural confirmation power of mass spectrometry, making it difficult to differentiate the target compound from closely related halogenated isomers. Underivatized GC-MS suffers from poor chromatography due to the acidic proton of the phenol .

Therefore, Derivatized GC-MS is the superior choice. By reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the polar hydroxyl group is converted into a volatile, non-polar trimethylsilyl (TMS) ether. This eliminates hydrogen bonding with the column, sharpens the peak, and drastically lowers the LOD 2.

Experimental Workflow & Logic

The following diagram illustrates the logical progression of the derivatized GC-MS workflow, incorporating a self-validating decision matrix to ensure data integrity.

GCMS_Workflow Start 2-Bromo-3-chloro-5-fluorophenol Sample Prep Sample Dissolution (Aprotic Solvent: Acetone) Start->Prep Deriv Silylation (BSTFA + 1% TMCS) 60°C for 30 min Prep->Deriv Add Phenol-d6 Std GC Capillary GC Separation (DB-5ms UI Column) Deriv->GC 1 µL Split Injection MS MS Detection (EI Mode) Monitor m/z 296, 298, 300 GC->MS Valid System Suitability: Surrogate Recovery 90-110%? MS->Valid Success Report Purity & Isotopic Confirmation Valid->Success Yes (Validated) Fail Investigate Inlet Activity or Moisture Contamination Valid->Fail No (Invalid) Fail->Deriv Re-prep

Workflow for the derivatized GC-MS analysis of 2-Bromo-3-chloro-5-fluorophenol.

Step-by-Step Derivatized GC-MS Protocol

This protocol is grounded in the principles of EPA Method 8270 for semivolatile organics , optimized specifically for sterically hindered halogenated phenols.

Phase 1: Reagent & Sample Preparation

Mechanistic Note: Moisture is the enemy of silylation. Water will rapidly hydrolyze BSTFA, quenching the reaction. Therefore, strictly anhydrous, aprotic solvents must be used. Acetone is highly recommended as it accelerates the derivatization rate of phenols compared to other solvents 3.

  • Standard Preparation: Weigh 10.0 mg of 2-Bromo-3-chloro-5-fluorophenol and dissolve in 10 mL of anhydrous acetone (1 mg/mL stock).

  • Internal Standard (IS) Addition: Spike the solution with Phenol-d6 (surrogate standard) to a final concentration of 10 µg/mL. Self-Validation: The recovery of Phenol-d6 will confirm that the silylation reaction went to completion.

  • Derivatization: Transfer 100 µL of the sample mixture into a 2 mL glass autosampler vial equipped with a Teflon-lined septum. Add 100 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst, which is critical for phenols with bulky ortho-substituents (like bromine) 4.

  • Incubation: Cap the vial tightly and incubate in a heating block at 60°C for 30 minutes. Allow to cool to room temperature before injection.

Phase 2: GC-MS Instrumental Parameters
  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness). The ultra-inert phase is mandatory to prevent residual active sites from degrading the halogenated analyte.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Conditions: 250°C, Split mode (ratio 20:1). Use a deactivated low-pressure-drop glass liner with quartz wool to trap any non-volatile matrix impurities.

  • Oven Temperature Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 15°C/min to 150°C

    • Ramp 2: 25°C/min to 280°C (hold 3 min)

  • MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C. Scan range: m/z 50 to 400.

Data Interpretation & Self-Validation System

A robust protocol must be self-validating. You cannot trust the purity calculation of the target analyte if the system suitability fails.

Step 1: Validate Derivatization Efficiency

Before analyzing the 2-Bromo-3-chloro-5-fluorophenol peak, check the Phenol-d6 surrogate peak.

  • It should elute early in the chromatogram as a sharp, symmetrical peak.

  • The mass spectrum must show the TMS-derivatized Phenol-d6 molecular ion at m/z 171.

  • If the underivatized Phenol-d6 peak (m/z 99) is present, the derivatization failed (likely due to moisture), and the sample must be re-prepared.

Step 2: Target Analyte Identification (Isotopic Profiling)

Due to the presence of both Bromine ( 79 Br, 81 Br) and Chlorine ( 35 Cl, 37 Cl), the mass spectrum of the derivatized 2-Bromo-3-chloro-5-fluorophenol will exhibit a highly distinct isotopic cluster.

  • Underivatized MW: ~225.4 g/mol

  • TMS-Derivatized MW: ~297.4 g/mol (Replacement of H with Si(CH 3​ ) 3​ )

  • Expected Molecular Ion ( M+ ) Cluster: m/z 296, 298, 300 in a characteristic ratio of approximately 3:4:1 (dictated by the combined natural abundances of Br and Cl).

  • Base Peak: The most abundant fragment is typically the [M−15]+ ion at m/z 281, corresponding to the favorable loss of a methyl group from the trimethylsilyl moiety 2.

Step 3: Purity Quantification

Calculate the chromatographic purity by integrating the Total Ion Chromatogram (TIC) area of the target peak relative to all other detected peaks (excluding the solvent delay and internal standard). For absolute quantitation, generate a 5-point calibration curve using a certified reference standard of 2-Bromo-3-chloro-5-fluorophenol, plotting the response ratio (Target Area / IS Area) against concentration.

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at:[Link]

  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed (NIH). Available at:[Link]

  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis. Available at: [Link]

  • EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). NEMI.gov. Available at: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-3-chloro-5-fluorophenol

Advanced Operational Guide: PPE, Handling, and Disposal Protocols for 2-Bromo-3-chloro-5-fluorophenol As a Senior Application Scientist, I recognize that handling multi-halogenated aromatic building blocks like 2-Bromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE, Handling, and Disposal Protocols for 2-Bromo-3-chloro-5-fluorophenol

As a Senior Application Scientist, I recognize that handling multi-halogenated aromatic building blocks like 2-Bromo-3-chloro-5-fluorophenol requires more than generic safety compliance. The presence of bromine, chlorine, and fluorine on a phenolic core significantly alters its physicochemical behavior. These halogens increase the molecule's lipophilicity—enhancing its ability to penetrate dermal barriers—and its environmental persistence. This guide provides drug development professionals and researchers with a self-validating, causally-driven framework for Personal Protective Equipment (PPE) selection, operational workflows, and compliant disposal.

Physicochemical Hazard Profiling

Before selecting PPE, we must understand the chemical's physical properties and hazard profile. The table below summarizes the quantitative data and the direct operational causality for each property.

PropertyValueOperational Causality
CAS Number 1805518-65-3[1]Essential for SDS retrieval, inventory tracking, and EPA waste manifesting.
Molecular Weight 225.44 g/mol [2]High-density particulate; settles quickly but fine dust poses an inhalation risk.
Physical State Solid (Powder)Prone to static charge accumulation; requires anti-static weighing tools.
Hazard Codes H302, H315, H319, H335 [1]Mandates systemic, dermal, ocular, and respiratory barriers during handling.
Chemical Class Halogenated PhenolHigh lipophilicity accelerates dermal penetration; dictates nitrile/neoprene PPE.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for halogenated phenols. Your protective matrix must be designed as a multi-layered defense system.

  • Hand Protection: Double-gloved Nitrile (minimum 5 mil thickness) or Neoprene.

    • Causality: Halogenated phenols are highly lipophilic and can rapidly degrade standard latex gloves. Double gloving provides a sacrificial outer layer. If the outer glove is contaminated, it can be removed immediately, maintaining the integrity of the inner barrier while you safely exit the workspace.

  • Respiratory Protection: N95/P100 particulate respirator, or strictly handling the material inside a certified Class II Type B2 chemical fume hood.

    • Causality: The compound's fine particulate nature poses a severe H335 (respiratory irritation) risk. Inhaling halogenated phenolic dust can cause acute mucosal inflammation.

  • Ocular/Facial Protection: Polycarbonate chemical splash goggles (not standard safety glasses).

    • Causality: Phenolic dust causes severe corneal damage (H319) upon contact with ocular moisture, which dissolves the powder into a concentrated, localized acidic solution.

  • Body Protection: Flame-retardant, elastic-cuffed laboratory coat and a disposable chemical-resistant apron.

    • Causality: Elastic cuffs prevent accidental dragging through spilled powder, and the apron provides an impermeable barrier against highly concentrated solutions during reaction setup.

Operational Workflow & Safe Handling Procedures

To ensure a self-validating safety system, every handling step must include a verification check. The following workflow illustrates the closed-loop process for managing this compound.

Workflow A 1. Risk Assessment & Protocol Review B 2. Don Specialized PPE (Nitrile, Goggles, Respirator) A->B Clear to proceed C 3. Transfer to Certified Fume Hood B->C Enter safe zone D 4. Weighing & Dispensing (Anti-static tools) C->D Containment active E 5. Closed-System Reaction (Solvent Wetting) D->E Transfer reagent F 6. Alkaline Surface Decontamination E->F Post-reaction cleanup G 7. Halogenated Waste Segregation (EPA Compliant) E->G Collect byproducts F->G Dispose materials

Fig 1. Closed-loop operational workflow for safe handling and disposal of halogenated phenols.

Methodology 1: Dispensing and Reaction Setup

  • Preparation & Verification: Verify the fume hood face velocity is between 80-100 fpm. Causality: Ensures adequate capture velocity for fine particulates without creating turbulent vortices that could blow powder out of the hood.

  • Anti-Static Mitigation: Activate a static eliminator (ionizer) near the analytical balance. Causality: Halogenated powders accumulate static charges, leading to aerosolization and erratic balance readings.

  • Direct Dispensing: Use disposable anti-static spatulas. Weigh the material directly into a pre-tared, sealable reaction vessel rather than a weigh boat. Causality: Eliminates a secondary transfer step, drastically reducing the risk of airborne dust generation and surface contamination.

  • Solvent Wetting: Add the reaction solvent (e.g., DMF, DMSO, or DCM) slowly down the interior side of the vessel to wet the powder before agitation. Causality: Prevents particulate displacement and rapid, uncontrolled exothermic solvation spikes.

Spill Response and Decontamination Protocol

In the event of a powder spill, standard sweeping will aerosolize the chemical. You must utilize chemical neutralization.

Methodology 2: Alkaline Decontamination

  • Containment: Immediately isolate the area. Do NOT use a dry brush or standard paper towels.

  • Neutralization/Wetting: Spray the spill lightly with a 5% Sodium Carbonate ( Na2​CO3​ ) or dilute Sodium Hydroxide ( NaOH ) solution. Causality: Phenols are weakly acidic. The alkaline solution neutralizes the phenol, converting it into a highly water-soluble, non-volatile phenoxide salt, preventing toxic off-gassing.

  • Absorption: Apply inert, chemical-resistant absorbent pads over the wetted area. Allow 5 minutes for complete absorption.

  • Secondary Wash: Wipe the surface with a damp cloth containing a mild laboratory detergent, followed by a final Deionized (DI) water wipe.

  • System Validation: Verify decontamination by checking for any residual phenolic odor (a distinct, sharp, medicinal smell). If detected, repeat the alkaline wash to ensure the system is self-validated as clean.

Environmental Logistics and Disposal Plan

Because of their toxicity to aquatic life and resistance to biodegradation, halogenated phenols are strictly regulated. The prohibits the discharge of halogenated phenol compounds into aqueous environments or standard municipal waste streams [3].

  • Waste Segregation: All reaction byproducts, contaminated gloves, and decontamination wipes must be collected in dedicated, chemically compatible containers labeled "Halogenated Organic Waste."

  • Chemical Incompatibility Warning: Never mix halogenated phenol waste with concentrated nitric acid or strong oxidizers. Causality: This can lead to the formation of explosive multi-halogenated nitrophenols.

  • Disposal Execution: Waste must be manifested and transported to an EPA-approved hazardous waste facility for high-temperature incineration. Incineration must occur at temperatures sufficient to cleave carbon-halogen bonds, preventing the formation of toxic dioxins.

References

  • Environmental Protection Agency (EPA). "General Permit No. CAG280000 - Halogenated Phenol Compounds". EPA. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chloro-5-fluorophenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloro-5-fluorophenol
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